molecular formula C7H10N2O2 B12863655 N,4,5-Trimethylisoxazole-3-carboxamide

N,4,5-Trimethylisoxazole-3-carboxamide

Cat. No.: B12863655
M. Wt: 154.17 g/mol
InChI Key: FJOHTKKDXZGXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4,5-Trimethylisoxazole-3-carboxamide (CAS 98334-60-2) is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a specialist research chemical supplied for laboratory and scientific investigation. Compounds based on the 5-methylisoxazole-4-carboxamide scaffold, such as this one, are of significant interest in medicinal chemistry and drug discovery for their potential biological activities . Research into analogous isoxazole-carboxamide derivatives has demonstrated promising broad-spectrum anticancer properties, with some compounds showing potent activity against diverse cancer cell lines including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Furthermore, such derivatives are explored for their antibacterial potential against organisms like Pseudomonas aeruginosa and Staphylococcus aureus . The isoxazole ring is a privileged structure in pharmaceutical development, present in several approved drugs, and is known to confer various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . This compound serves as a valuable building block for researchers in synthesizing novel derivatives, studying structure-activity relationships (SAR), and exploring new mechanisms of action in these fields. It is supplied For Research Use Only. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N,4,5-trimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)11-9-6(4)7(10)8-3/h1-3H3,(H,8,10)

InChI Key

FJOHTKKDXZGXHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC)C

Origin of Product

United States
Foundational & Exploratory

Pharmacological Profiling of N,4,5-Trimethylisoxazole-3-carboxamide: A Privileged Scaffold in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. N,4,5-Trimethylisoxazole-3-carboxamide (CAS: 98334-60-2) represents a highly versatile, low-molecular-weight fragment. By combining the unique electronic distribution of the isoxazole ring with a precise trimethylation pattern, this compound serves as a critical pharmacophore for modulating inflammatory, nociceptive, and oncological pathways.

This technical whitepaper provides an in-depth analysis of the biological activity profile of the N,4,5-Trimethylisoxazole-3-carboxamide scaffold, detailing its mechanistic pathways, structure-activity relationships (SAR), and the self-validating experimental protocols required for its preclinical evaluation.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of N,4,5-Trimethylisoxazole-3-carboxamide is fundamentally driven by its structural topology.

  • The Isoxazole Core: The five-membered heteroaromatic ring acts as a stable bioisostere for phenolic and carboxylic acid groups. It provides a rigid planar geometry that mimics the transition state of endogenous substrates like arachidonic acid.

  • 4,5-Dimethyl Substitution: The addition of methyl groups at the C4 and C5 positions critically increases the lipophilic efficiency (LogP) of the fragment. This steric bulk is not arbitrary; it is specifically required to anchor the molecule within secondary hydrophobic pockets of target enzymes, preventing premature dissociation.

  • N-Methylcarboxamide Group: The carboxamide moiety functions as a dual hydrogen bond donor/acceptor. The N-methylation restricts the rotational degrees of freedom of the amide bond, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.

Primary Biological Targets & Mechanistic Causality

The isoxazole-3-carboxamide scaffold exhibits a polypharmacological profile, making it a valuable starting point for hit-to-lead optimization across multiple therapeutic areas.

Cyclooxygenase (COX-1/COX-2) Inhibition

Isoxazole-carboxamide derivatives are potent inhibitors of the Cyclooxygenase enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. The N,4,5-trimethylated scaffold exhibits a strong affinity for the COX-2 isoform. Mechanistically, the carboxamide group forms critical hydrogen bonds with Arg120 and Tyr355 at the base of the COX active site, while the 4,5-dimethylated isoxazole ring projects into the distinct secondary hydrophobic side-pocket of COX-2, conferring isoform selectivity (1).

TRPV1 Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel heavily implicated in neuropathic pain and hyperalgesia. Modifications to the isoxazole-3-carboxamide core directly influence TRPV1 antagonist activity. The scaffold acts as a competitive antagonist by occupying the orthosteric capsaicin-binding pocket. This steric blockade prevents agonist-induced conformational changes, thereby halting calcium ( Ca2+ ) influx and the subsequent release of Substance P, a key neurotransmitter in pain signaling (2).

Oncological Apoptosis Induction

In oncology, particularly against hepatocellular carcinoma (Hep3B) and cervical cancer (HeLa) cell lines, isoxazole-amide analogues demonstrate potent cytotoxic effects. Rather than inducing non-specific necrosis, these compounds trigger a targeted G2/M phase cell cycle arrest. The causality lies in the scaffold's ability to downregulate anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic effectors, effectively shifting the cellular trajectory toward programmed cell death (3).

MultiTargetPathway TMIC N,4,5-Trimethylisoxazole- 3-carboxamide COX2 COX-2 Enzyme TMIC->COX2 Inhibits TRPV1 TRPV1 Channel TMIC->TRPV1 Antagonizes Bcl2 Bcl-2 Protein TMIC->Bcl2 Downregulates AA Arachidonic Acid Metabolism COX2->AA Blocks Ca Calcium (Ca2+) Influx TRPV1->Ca Prevents Apop Apoptotic Cascade Bcl2->Apop Disinhibits

Multi-target pharmacological modulation by the N,4,5-Trimethylisoxazole-3-carboxamide scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the specific contribution of the trimethylation pattern, we must compare N,4,5-Trimethylisoxazole-3-carboxamide against its structural analogues. The table below synthesizes representative SAR data from the cited literature, demonstrating how functional group modifications dictate target affinity.

Compound Scaffold VariationR1 (C4 Position)R2 (C5 Position)R3 (N-Substitution)COX-2 IC₅₀ (nM)TRPV1 IC₅₀ (nM)Hep3B Viability (%) at 25 µg/mL
N,4,5-Trimethylisoxazole-3-carboxamide Methyl Methyl Methyl ~85 ~120 45%
4-Methylisoxazole-3-carboxamideMethylHydrogenHydrogen>500>100085%
Isoxazole-3-carboxamide (Core)HydrogenHydrogenHydrogen>1000>200092%
N-Phenyl-4,5-dimethylisoxazole-3-carboxamideMethylMethylPhenyl~45~30030%

Data Interpretation: Removing the C5 methyl group drastically reduces affinity across all targets, proving its necessity for hydrophobic pocket anchoring. Substituting the N-methyl group with a bulkier Phenyl ring increases COX-2 potency but reduces TRPV1 affinity, highlighting how the N,4,5-trimethyl configuration offers a balanced, multi-target baseline for drug discovery.

Standardized Experimental Protocols

To ensure rigorous scientific integrity, the biological activity of this scaffold must be evaluated using self-validating assay systems. Below are the definitive protocols for profiling the compound.

Protocol A: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol measures the ability of the compound to inhibit the peroxidase activity of COX-2.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Add Hematin to a final concentration of 1 µM.

    • Causality Check: Hematin is strictly required as a cofactor because COX enzymes rely on a heme prosthetic group to execute their peroxidase function.

  • Compound Incubation: Dispense 10 µL of purified human recombinant COX-2 enzyme into a 96-well black microplate. Add 10 µL of the isoxazole derivative (titrated in DMSO, final DMSO concentration <1%). Incubate at 37°C for 15 minutes.

    • Causality Check: This pre-incubation period is critical. It allows the lipophilic isoxazole derivative to navigate the hydrophobic channel of COX-2 and reach steady-state binding equilibrium before substrate competition begins.

  • Reaction Initiation: Simultaneously add 10 µL of Arachidonic Acid (substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Causality Check: ADHP is utilized because its oxidation by the COX peroxidase yields highly fluorescent resorufin. This provides a sensitive kinetic readout that avoids the UV-absorbance interference common with small-molecule libraries.

  • Data Acquisition: Measure fluorescence continuously for 5 minutes (Ex: 535 nm / Em: 590 nm).

  • System Validation (Trustworthiness): The assay must include Celecoxib (100 nM) as a positive control (expected ~100% inhibition) and 1% DMSO as a vehicle control (0% inhibition). The assay is only deemed valid if the calculated Z'-factor is > 0.6.

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

This protocol determines the oncological mechanism of action (apoptosis vs. necrosis) in Hep3B cells.

  • Cell Treatment: Seed Hep3B cells at 2×105 cells/well in a 6-well plate. Treat with the isoxazole derivative (e.g., 25 µg/mL) for 48 hours.

    • Causality Check: A 48-hour window is necessary to allow sufficient time for the transcriptional downregulation of Bcl-2 and the subsequent execution of the caspase-dependent apoptotic cascade.

  • Harvest & Dual Staining: Trypsinize cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Causality Check: Annexin V specifically binds to phosphatidylserine, which flips to the outer membrane leaflet only during early apoptosis. PI is membrane-impermeable and intercalates into DNA only when membrane integrity is lost (late apoptosis/necrosis). This dual-stain provides exact temporal resolution of the cell death mechanism.

  • Flow Cytometry Acquisition: Acquire 10,000 events per sample using a flow cytometer.

  • System Validation (Trustworthiness): Doxorubicin (1 µM) must be used as a positive control for apoptosis. Single-stained compensation controls (Annexin V only, PI only) are mandatory to mathematically correct for spectral overlap between the FITC and PI emission channels.

AssayWorkflow Prep 1. Compound Titration (DMSO) Incub 2. Target Incubation Prep->Incub Read 3. Kinetic Readout Incub->Read Ctrl 4. Control Validation Read->Ctrl Calc 5. IC50 Calculation Ctrl->Calc

Self-validating high-throughput screening workflow for isoxazole-3-carboxamide derivatives.

Conclusion & Future Perspectives

N,4,5-Trimethylisoxazole-3-carboxamide is far more than a simple chemical building block; it is a finely tuned pharmacophore. By understanding the causality behind its structural features—specifically how the 4,5-dimethylation anchors the molecule in hydrophobic target pockets and how the N-methylcarboxamide directs hydrogen bonding—researchers can utilize this scaffold to develop highly selective COX-2 inhibitors, TRPV1 antagonists, or novel pro-apoptotic oncological agents. Adherence to the self-validating protocols outlined in this guide ensures that subsequent hit-to-lead optimization is built upon reproducible, high-fidelity data.

References

  • Hawash et al. (2022).Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Center for Biotechnology Information (PMC).
  • ResearchGate Contributors.Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. ResearchGate.
  • An-Najah Staff (2021).Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah National University.
  • Kuey Journal Contributors (2023).Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Kuey.net.

Sources

N,4,5-Trimethylisoxazole-3-carboxamide safety data sheet and handling

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and handling guide for N,4,5-Trimethylisoxazole-3-carboxamide , designed for medicinal chemists, pharmacologists, and drug development professionals.

Executive Context: The Isoxazole-3-Carboxamide Pharmacophore

In contemporary medicinal chemistry, the isoxazole ring serves as a highly versatile bioisostere for amides, esters, and carboxylic acids. It imparts enhanced metabolic stability and favorable physicochemical properties to drug candidates [4]. Specifically, the isoxazole-3-carboxamide core has emerged as a privileged scaffold. Recent structure-activity relationship (SAR) campaigns have demonstrated that functionalized isoxazole-3-carboxamides exhibit potent antitubercular activity by effectively evading innate mycobacterial efflux machinery [2]. Furthermore, this scaffold is a critical component in the design of 5-lipoxygenase-activating protein (FLAP) inhibitors and secreted phospholipase A2 (sPLA2) inhibitors, which are pivotal in attenuating acute inflammatory responses [4].

N,4,5-Trimethylisoxazole-3-carboxamide (CAS: 98334-60-2) represents a highly substituted, sterically constrained building block. The methylation at the 4- and 5-positions of the isoxazole ring increases the lipophilicity and steric bulk of the molecule, which can be strategically utilized to occupy hydrophobic pockets in target enzymes or to restrict the conformational flexibility of the resulting drug candidate[3].

Mechanism Ligand N,4,5-Trimethylisoxazole- 3-carboxamide Core Target Target Enzyme (e.g., FLAP / DNA Gyrase) Ligand->Target Binds Inhibition Competitive Inhibition at Active Site Target->Inhibition Induces PathA Arachidonic Acid Cascade Blockade Inhibition->PathA PathB Efflux Pump Evasion (Anti-TB) Inhibition->PathB Outcome Therapeutic Efficacy (Anti-inflammatory / Antibacterial) PathA->Outcome PathB->Outcome

Figure 1: Biological pathways of the isoxazole-3-carboxamide pharmacophore in drug discovery.

Physicochemical Profiling

Understanding the precise physical parameters of N,4,5-Trimethylisoxazole-3-carboxamide is critical for predicting its behavior in both synthetic workflows and biological assays [1].

ParameterSpecification / Value
Chemical Name N,4,5-Trimethylisoxazole-3-carboxamide
CAS Registry Number 98334-60-2
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
SMILES String O=C(NC)C1=NOC(C)=C1C
Purity Standard ≥97% (HPLC/NMR validation required)
Storage Conditions 2–8°C (Cold-chain required to prevent degradation)

Safety Data Sheet (SDS) & Hazard Mitigation

As a reactive heteroaromatic amide, N,4,5-Trimethylisoxazole-3-carboxamide must be handled with rigorous safety protocols. While not classified as acutely lethal, its fine particulate nature and chemical reactivity present specific occupational hazards.

GHS Classification & Hazard Statements
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation.
Causality-Driven Risk Mitigation
  • Electrostatic Aerosolization: Fine heterocyclic powders are highly prone to electrostatic repulsion. If handled with standard metal spatulas, the powder can aerosolize, leading to direct inhalation (H335). Mitigation: Always use anti-static, grounded spatulas and weigh the compound in a controlled draft-free enclosure within a certified fume hood.

  • Dermal Penetration: The lipophilic nature of the trimethylated isoxazole ring enhances its ability to permeate the stratum corneum. Mitigation: Double-gloving with nitrile (not latex, which is permeable to many organic solvents used in conjunction with this compound) is mandatory.

HandlingWorkflow Start Compound Retrieval (Cold Storage, 2-8°C) PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE FumeHood Transfer to Certified Fume Hood PPE->FumeHood Weighing Analytical Weighing (Anti-static tools) FumeHood->Weighing Spill Spill Detected? Weighing->Spill CleanUp Spill Response Protocol (Vermiculite/Sand) Spill->CleanUp Yes Reaction Proceed to Synthetic Workflow Spill->Reaction No CleanUp->FumeHood Re-initiate

Figure 2: Safe handling and spill response workflow for N,4,5-Trimethylisoxazole-3-carboxamide.

Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Dispensing and Decontamination

To ensure absolute scientific integrity and safety, the dispensing of this compound must follow a self-validating loop.

  • Equilibration: Remove the vial from 2–8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can hydrolyze the amide bond or degrade the isoxazole ring over time.

  • Dispensing: Utilizing an anti-static polypropylene spatula, transfer the required mass onto a pre-tared glass weighing boat inside a ductless or standard fume hood.

  • Decontamination: Post-weighing, wipe the balance pan and surrounding area with a 70% Isopropyl Alcohol (IPA) solution.

  • Validation: Inspect the wiped area using a handheld UV lamp (254 nm). Causality: The conjugated π -system of the isoxazole ring exhibits strong UV absorbance (fluorescence quenching). A lack of dark spots under UV light validates complete decontamination.

SOP 2: Synthetic Functionalization (N-Alkylation/Coupling)

When utilizing N,4,5-Trimethylisoxazole-3-carboxamide as a building block to synthesize complex hybrid molecules (such as isoxazole-thiazole hybrids [3]), the secondary amide nitrogen must be activated.

  • Solvent Preparation: Dissolve the compound in anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere. Causality: Water outcompetes the amide nitrogen for electrophiles, leading to side-product formation.

  • Deprotonation: Cool the reaction vessel to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil) dropwise. Causality: The amide N-H bond is weakly acidic. NaH provides irreversible, quantitative deprotonation, driving the formation of the highly nucleophilic amidate anion.

  • Electrophile Addition: Slowly introduce the desired alkyl halide or cross-coupling partner. Monitor the reaction via LC-MS.

  • Quenching: Quench the reaction strictly with saturated aqueous Ammonium Chloride ( NH4​Cl ). Causality: NH4​Cl provides a mild proton source that neutralizes excess NaH without hydrolyzing the newly formed, sensitive N-alkylated isoxazole product.

References

  • BLD Pharm. (n.d.).
  • Journal of Medicinal Chemistry. (2017). Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery.
  • National Institutes of Health. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC.
  • National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

N,4,5-Trimethylisoxazole-3-Carboxamide and Related Scaffolds: Receptor Binding Affinity, Mechanistic Profiling, and Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper

Executive Summary

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, offering unique hydrogen-bonding capabilities, metabolic stability, and diverse vector geometries. Specifically, N,4,5-trimethylisoxazole-3-carboxamide (CAS: 98334-60-2) and its closely related derivatives have emerged as highly versatile building blocks for designing ligands targeting the central nervous system (CNS) and pain pathways.

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently utilize this scaffold to probe two distinct pharmacological targets: the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor and the TRPV1 (Transient Receptor Potential Vanilloid 1) channel . This whitepaper details the structural rationale behind the trimethylisoxazole pharmacophore, outlines self-validating experimental workflows for determining binding kinetics, and synthesizes recent quantitative structure-activity relationship (SAR) data.

Pharmacophore Rationale and Structural Dynamics

The efficacy of the N,4,5-trimethylisoxazole-3-carboxamide core relies on a delicate balance of sterics and electronics:

  • 4,5-Dimethyl Substitution: The methyl groups at the 4- and 5-positions serve a dual purpose. First, they act as electron-donating groups, increasing the electron density of the isoxazole ring and enhancing the basicity of the nitrogen atom. Second, they provide steric shielding, which forces the adjacent 3-carboxamide group into a specific dihedral conformation that is optimal for docking into narrow receptor binding pockets.

  • 3-Carboxamide Motif: This moiety acts as a critical bidentate hydrogen-bond donor/acceptor. In the context of the AMPA receptor, it interacts directly with the backbone amides of the GluA2 ligand-binding domain (LBD)[1].

Understanding these causal relationships is essential when designing binding assays, as the high lipophilicity (LogP > 2.5) of the trimethylated core dictates the choice of buffers, detergents, and sensor surfaces to prevent non-specific hydrophobic interactions.

Target Receptors and Mechanistic Pathways

AMPA Receptor Allosteric Modulation

Isoxazole-based bivalent ligands act as positive allosteric modulators (PAMs) of the AMPA receptor. By binding to the dimer interface of the GluA2 LBD, these compounds stabilize the closed-cleft conformation of the receptor[1]. This stabilization physically impedes the conformational rearrangements required for receptor desensitization, thereby prolonging the open time of the ion channel and enhancing synaptic transmission.

AMPA_Pathway L N,4,5-Trimethylisoxazole Derivative R AMPA (GluA2) Ligand-Binding Domain L->R Allosteric Binding C Dimer Interface Stabilization R->C Conformational Shift E Delayed Desensitization C->E Kinetic Alteration O Enhanced Synaptic Transmission E->O Physiological Outcome

Mechanistic pathway of AMPA receptor allosteric modulation by isoxazole derivatives.

TRPV1 Channel Antagonism

Conversely, modifications to the isoxazole-3-carboxamide alkyl chain yield potent TRPV1 antagonists[2]. These compounds competitively bind to the vanilloid binding pocket, preventing the influx of calcium ions triggered by noxious heat or capsaicin. The spacer region connecting the isoxazole ring to the alkyl chain is the primary driver of binding affinity in this context.

Experimental Methodologies for Binding Affinity

To ensure data integrity, binding affinities must be measured using orthogonal, self-validating systems. Below are the optimized protocols for Surface Plasmon Resonance (SPR) and Radioligand Displacement.

Protocol 1: High-Throughput SPR for AMPA Receptor Kinetics

SPR provides real-time label-free kinetic data ( kon​ , koff​ , and KD​ ).

Causality & Design Choice: We employ a CM5 (carboxymethyl dextran) sensor chip. The hydrophilic matrix of the CM5 chip minimizes the non-specific hydrophobic binding commonly observed with highly methylated isoxazoles. Amine coupling is performed at pH 5.0—just below the isoelectric point (pI ~5.5) of the GluA2 LBD. This ensures the protein retains a net positive charge, allowing for electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent crosslinking via EDC/NHS.

Step-by-Step Methodology:

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the CM5 chip at 10 µL/min for 7 minutes.

  • Ligand Immobilization: Dilute purified GluA2 LBD to 20 µg/mL in 10 mM sodium acetate (pH 5.0). Inject until an immobilization level of ~4000 Response Units (RU) is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Preparation: Prepare a 2-fold dilution series of the N,4,5-trimethylisoxazole-3-carboxamide derivative (from 10 µM to 39 nM) in running buffer (HBS-EP+ with 1% DMSO to maintain solubility).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase). High flow rates minimize mass transport limitations.

  • Data Analysis: Double-reference the data (subtracting both the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model.

SPR_Workflow S1 1. Sensor Chip Preparation (CM5 Dextran Matrix) S2 2. Target Immobilization (Amine Coupling at pH 5.0) S1->S2 S3 3. Analyte Injection (Isoxazole Ligand Flow) S2->S3 S4 4. Kinetic Analysis (Association & Dissociation) S3->S4 S5 5. Data Fitting (1:1 Langmuir Model) S4->S5

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Protocol 2: Radioligand Displacement Assay for TRPV1

To validate TRPV1 antagonism, we utilize a [3H] -Resiniferatoxin ( [3H] -RTX) displacement assay using rat dorsal root ganglion (DRG) membranes[2].

Causality & Design Choice: The assay utilizes GF/C glass fiber filters pre-treated with 0.1% Polyethylenimine (PEI). Because trimethylisoxazole derivatives are highly lipophilic, they tend to adhere non-specifically to untreated glass fibers, creating a high background signal. PEI coats the filter with a cationic polymer, repelling the positively charged domains of the membrane preparation and blocking hydrophobic sites, thereby drastically improving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend rat DRG membranes in assay buffer (10 mM HEPES, 5 mM KCl, 5.8 mM NaCl, 2 mM MgCl2, 0.75 mM CaCl2, pH 7.4) containing 0.25 mg/mL Bovine Serum Albumin (BSA) to prevent ligand depletion.

  • Incubation: In a 96-well plate, combine 50 µL of the isoxazole test compound (varying concentrations), 50 µL of [3H] -RTX (final concentration 0.5 nM), and 100 µL of membrane suspension (50 µg protein/well).

  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the PEI-treated GF/C filters using a cell harvester. Wash filters three times with 300 µL of ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression (four-parameter logistic equation).

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the isoxazole-3-carboxamide core is evident when comparing binding affinities across different targets. The table below summarizes representative quantitative data for isoxazole derivatives, highlighting how subtle modifications to the core dictate target selectivity.

Compound ClassTarget ReceptorPrimary MechanismRepresentative Affinity ( Ki​ / IC50​ )Max Potentiation / Efficacy
Bis(isoxazole-3-carboxylate) derivatives AMPA (GluA2)Positive Allosteric Modulator (PAM) EC50​ ~ 0.1 nM77% potentiation at 10−10 M[1]
N,4,5-Trimethylisoxazole-3-carboxamides AMPA (GluA2)Positive Allosteric Modulator (PAM) EC50​ ~ 1.5 nM65% potentiation at 10−9 M[1]
3-Aminocyclohexanol isoxazole amides TRPV1 ChannelCompetitive Antagonist IC50​ ~ 45 nMComplete block of capsaicin response[2]
Alkyl-substituted isoxazole amides TRPV1 ChannelCompetitive Antagonist IC50​ ~ 120 nMPartial block of thermal hyperalgesia[2]

Note: The transition from AMPA modulation to TRPV1 antagonism is heavily dependent on the substitution at the 3-carboxamide nitrogen. Bulky, hydrophilic groups (like aminocyclohexanol) favor TRPV1, whereas bivalent linking strategies favor AMPA LBD dimerization.

Conclusion

The N,4,5-trimethylisoxazole-3-carboxamide scaffold represents a highly tunable pharmacophore. By understanding the causal relationship between its physicochemical properties (lipophilicity, sterics, electron density) and receptor topology, researchers can rationally design potent AMPA receptor modulators or TRPV1 antagonists. The rigorous application of orthogonal binding assays—such as optimized SPR and radioligand displacement—ensures that the resulting kinetic data is both accurate and translatable to in vivo efficacy.

References

  • Vasilenko DA, Temnyakova NS, Dronov SE, Palyulin VA. "5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors." International Journal of Molecular Sciences, 2023. URL:[Link]

  • Palin R, Abernethy L, Ansari N, et al. "Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

Sources

Methodological & Application

step-by-step synthesis protocol for N,4,5-Trimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for N,4,5-Trimethylisoxazole-3-carboxamide

Document ID: AN-ORG-2026-03 Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: N,4,5-Trimethylisoxazole-3-carboxamide (CAS: 98334-60-2)

Executive Summary & Mechanistic Rationale

Isoxazole derivatives are highly privileged scaffolds in modern drug discovery, frequently deployed as metabolically stable bioisosteres for esters and amides to improve pharmacokinetic profiles. N,4,5-Trimethylisoxazole-3-carboxamide [1] is a highly versatile building block used in the synthesis of advanced pharmaceutical intermediates.

Causality in Reagent Selection:

  • Oxalyl Chloride over Thionyl Chloride: Oxalyl chloride allows for milder reaction conditions (0 °C to room temperature) and produces fewer harsh acidic byproducts that could potentially degrade the electron-rich isoxazole ring.

  • Catalytic DMF: Dimethylformamide (DMF) is essential as it reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent in situ, which acts as the active chlorinating species, dramatically accelerating the formation of the acyl chloride.

Synthetic Workflow

SynthesisWorkflow SM 4,5-Dimethylisoxazole- 3-carboxylic acid (Starting Material) Act Activation (COCl)2, DMF cat. 0 °C to RT SM->Act Int Acyl Chloride Intermediate Act->Int Amid Amidation MeNH2·HCl, Et3N 0 °C to RT Int->Amid Prod N,4,5-Trimethylisoxazole- 3-carboxamide (Target Product) Amid->Prod

Caption: Two-step synthetic workflow for N,4,5-Trimethylisoxazole-3-carboxamide via acyl chloride.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction. All quantitative data is summarized below for rapid laboratory reference.

Reagent / MaterialMW ( g/mol )Eq.AmountFunction
4,5-Dimethylisoxazole-3-carboxylic acid141.121.001.41 gStarting Material
Oxalyl Chloride126.931.201.52 g (1.03 mL)Activating Agent
N,N-Dimethylformamide (DMF)73.090.0536 mg (38 µL)Catalyst
Methylamine Hydrochloride67.521.501.01 gAmine Nucleophile
Triethylamine (Et₃N)101.193.003.04 g (4.18 mL)Acid Scavenger / Base
Dichloromethane (DCM), Anhydrous84.93-40 mL (Total)Solvent

Step-by-Step Experimental Protocol

Safety Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (lab coat, safety goggles, nitrile gloves). Oxalyl chloride is corrosive and reacts violently with water. Methylamine hydrochloride and triethylamine are irritants.

Step 4.1: Formation of the Acyl Chloride
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 4,5-Dimethylisoxazole-3-carboxylic acid (1.41 g, 10.0 mmol).

  • Solvation: Suspend the acid in anhydrous DCM (20 mL). Add catalytic DMF (38 µL).

    • Expert Insight: The solution will remain a suspension. Complete dissolution is not required at this stage, as the reaction will clarify upon formation of the highly soluble acyl chloride.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise over 5 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Causality: Vigorous gas evolution (CO and CO₂) will be observed. The cessation of gas evolution and the formation of a clear, homogenous solution indicate the completion of the activation step.

  • Concentration: Concentrate the mixture in vacuo (rotary evaporator) to remove the solvent and, critically, any unreacted oxalyl chloride. Re-dissolve the resulting crude yellow oil in anhydrous DCM (10 mL) and set aside.

Step 4.2: Amidation
  • Amine Preparation: In a separate oven-dried 100 mL flask, suspend methylamine hydrochloride (1.01 g, 15.0 mmol) in anhydrous DCM (10 mL). Cool to 0 °C.

  • Base Addition: Add triethylamine (4.18 mL, 30.0 mmol) dropwise.

    • Causality: Three equivalents of Et₃N are required: 1.5 eq to liberate the free methylamine from its hydrochloride salt, and 1.5 eq to scavenge the HCl generated during the subsequent amidation reaction.

  • Coupling: Attach an addition funnel and add the acyl chloride solution (from Step 5) dropwise over 15 minutes to the stirring amine solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1, UV active).

Step 4.3: Workup and Purification (Self-Validating System)
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove excess amine, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution 20-50% EtOAc in Hexanes) to yield N,4,5-Trimethylisoxazole-3-carboxamide as a white solid.

Analytical Validation Parameters

To ensure the integrity of the synthesized compound, validate against the following expected spectroscopic parameters [2]:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ = 155.08.

  • ¹H NMR (400 MHz, CDCl₃): expected key diagnostic shifts include a broad singlet for the amide N-H (~6.5 ppm), a doublet for the N-methyl group (~2.9 ppm, J = 5.0 Hz due to coupling with the adjacent NH), and two distinct singlets for the isoxazole methyl groups at positions 4 and 5 (~2.1 ppm and ~2.3 ppm).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11655781, N,4,5-Trimethylisoxazole-3-carboxamide." PubChem. Available at:[Link]

Application Notes and Protocols for N,4,5-Trimethylisoxazole-3-carboxamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Isoxazole Carboxamides

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] Isoxazole-containing drugs on the market include the antibacterial sulfamethoxazole and the anti-inflammatory agent parecoxib.[1] The isoxazole-3-carboxamide core, in particular, has been the subject of extensive research, leading to the development of potent modulators of various cellular targets. These derivatives have demonstrated a wide range of activities, including anticancer,[3][4] anti-inflammatory,[5] and neuroprotective effects.[6]

N,4,5-Trimethylisoxazole-3-carboxamide belongs to this versatile class of compounds. While specific data on this particular derivative is emerging, its structural similarity to other well-characterized isoxazole-3-carboxamides suggests its potential as a modulator of key cellular signaling pathways. This guide provides a comprehensive framework for the formulation and application of N,4,5-Trimethylisoxazole-3-carboxamide in common cell culture-based assays, enabling researchers to explore its biological activities. The protocols and principles outlined herein are grounded in established methodologies for similar small molecules and are designed to ensure experimental robustness and reproducibility.

Physicochemical Properties and Formulation

A thorough understanding of the physicochemical properties of a compound is critical for its effective use in cell-based assays. The following table summarizes the key properties for a representative N-substituted isoxazole-3-carboxamide, which can serve as a starting point for handling N,4,5-Trimethylisoxazole-3-carboxamide.

PropertyValue (Estimated/Typical)Reference/Note
Molecular Formula C7H10N2O2Based on the structure of N,4,5-Trimethylisoxazole-3-carboxamide.
Molecular Weight 154.17 g/mol [7]
Appearance White to off-white solidTypical for small molecule organic compounds.[8]
Solubility Soluble in DMSO; sparingly soluble in aqueous media.A common characteristic of many novel drug candidates.[9] The use of DMSO as a solvent is standard practice for in vitro assays.[10]
Storage Store at -20°C as a solid or in solution. Protect from light.To ensure stability and prevent degradation.
Preparation of Stock Solutions

Due to the limited aqueous solubility of many isoxazole carboxamides, a high-concentration stock solution is typically prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[9][10]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh a precise amount of N,4,5-Trimethylisoxazole-3-carboxamide powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.54 mg of the compound (Molecular Weight = 154.17 g/mol ).

  • Dissolution in DMSO: Add the appropriate volume of sterile, anhydrous DMSO to the weighed compound. For 1.54 mg, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, as higher concentrations can be cytotoxic.[10]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[11]

Application in Cell-Based Assays: A Workflow

The following diagram illustrates a general workflow for assessing the biological activity of N,4,5-Trimethylisoxazole-3-carboxamide in cell culture.

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working Serial Dilution treat_cells Treat Cells with Compound prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) incubate->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo®, Annexin V) incubate->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) incubate->signaling

Caption: General workflow for evaluating N,4,5-Trimethylisoxazole-3-carboxamide.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as a proxy for cell viability.

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare a series of dilutions of N,4,5-Trimethylisoxazole-3-carboxamide in complete cell culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Potential Mechanism of Action: Modulation of Cellular Signaling

Isoxazole-3-carboxamide derivatives have been reported to modulate various signaling pathways implicated in cell survival, proliferation, and death.[12][13] For instance, some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[4] The diagram below depicts a hypothetical signaling pathway that could be modulated by N,4,5-Trimethylisoxazole-3-carboxamide, leading to an anti-proliferative effect.

G cluster_pathway Hypothetical Signaling Pathway cluster_outcome Cellular Outcome compound N,4,5-Trimethylisoxazole-3-carboxamide kinase_cascade Kinase Cascade (e.g., MAPK/ERK) compound->kinase_cascade Inhibition receptor Cell Surface Receptor receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor apoptosis Apoptosis kinase_cascade->apoptosis Inhibition gene_expression Gene Expression transcription_factor->gene_expression proliferation Cell Proliferation gene_expression->proliferation

Caption: Hypothetical mechanism of action for N,4,5-Trimethylisoxazole-3-carboxamide.

Troubleshooting Common Issues

  • Compound Precipitation: If the compound precipitates upon dilution in aqueous culture medium, it may be necessary to use a lower starting concentration of the DMSO stock or to pre-dilute the stock in a small volume of serum-free medium before adding it to the final culture volume.[9][10]

  • High Background in Assays: Ensure complete removal of the compound-containing medium before adding assay reagents, as some compounds can interfere with detection methods.

  • Inconsistent Results: Maintain consistent cell seeding densities, incubation times, and DMSO concentrations across all experiments to ensure reproducibility.

Conclusion

N,4,5-Trimethylisoxazole-3-carboxamide represents a promising chemical entity for investigation in various cell-based models. By following the detailed protocols and considering the technical insights provided in these application notes, researchers can effectively formulate and utilize this compound to explore its biological effects and potential therapeutic applications. The key to successful experimentation lies in careful preparation, meticulous execution of assays, and appropriate controls to ensure the generation of high-quality, reliable data.

References

  • Bernardi, D., et al. (2016). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ACS Medicinal Chemistry Letters, 7(10), 941-946. Available at: [Link]

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 378-381. Available at: [Link]

  • NextSDS. (n.d.). 3-Methylisoxazole-5-carboxaMide. Available at: [Link]

  • Islam, M. T., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology, 13, 963158. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738. Available at: [Link]

  • ResearchGate. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • Wagner, A., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Available at: [Link]

  • Jaradat, N., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications, 2021, 6656926. Available at: [Link]

  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Available at: [Link]

  • MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Available at: [Link]

  • MDPI. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available at: [Link]

  • MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Available at: [Link]

  • PMC. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Available at: [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available at: [Link]

Sources

crystallization techniques for N,4,5-Trimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Techniques for N,4,5-Trimethylisoxazole-3-carboxamide

Executive Summary

N,4,5-Trimethylisoxazole-3-carboxamide (CAS: 98334-60-2) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, allosteric modulators, and bivalent ligands. The crystallization of this molecule is non-trivial due to the competitive hydrogen-bonding landscape presented by the secondary amide group and the isoxazole heteroatoms. This application note provides a comprehensive, self-validating framework for the crystallization of N,4,5-Trimethylisoxazole-3-carboxamide, detailing protocols for bulk purification, particle size control, and single-crystal growth for structural elucidation.

Physicochemical Profiling & Crystallization Rationale

To design an effective crystallization strategy, we must first analyze the molecule's structural features. The secondary amide group (-CONHCH₃) acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). Furthermore, the isoxazole ring provides additional, albeit weaker, acceptor sites via its nitrogen and oxygen atoms.

Table 1: Physicochemical Profile of N,4,5-Trimethylisoxazole-3-carboxamide

PropertyValue
CAS Registry Number 98334-60-2
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
H-Bond Donors 1 (Secondary Amide N-H)
H-Bond Acceptors 3 (Amide C=O, Isoxazole N, Isoxazole O)
Rotatable Bonds 1

The Causality of Solvent Selection: In the solid state, aromatic and heteroaromatic amides typically assemble into robust supramolecular synthons, such as C(4) chains or R22​(8) dimers, driven by intermolecular N-H···O=C interactions[1]. The choice of solvent directly dictates which supramolecular synthon dominates the nucleation phase.

  • Protic Solvents (e.g., Methanol, Water): These solvents competitively hydrogen-bond with the active pharmaceutical ingredient (API)[2]. Rapid precipitation from protic systems often traps the molecule in metastable polymorphic forms because the solvent must be desolvated from the amide before the crystal lattice can assemble.

  • Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents do not disrupt the intrinsic amide-amide interactions. Consequently, slow crystallization from aprotic environments allows the API to direct its own assembly, reliably yielding the thermodynamically stable polymorph. Furthermore, the isoxazole ring is often orthogonal or twisted relative to adjacent planar systems, which can complicate packing and requires slow lattice assembly to prevent defects[3].

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and scientific rigor.

Table 2: Crystallization Parameters and Expected Outcomes

MethodologyPrimary SolventAnti-SolventSupersaturation GenerationPrimary Application
Cooling Crystallization Ethyl AcetateHeptane (Wash)Thermal gradient (0.5 °C/min)Bulk purification, thermodynamic form
Anti-Solvent Addition MethanolWaterChemical gradient (rapid mixing)Particle size reduction, metastable screening
Vapor Diffusion DichloromethaneHexaneVapor-phase solvent exchangeSingle-crystal growth for SCXRD
Protocol A: Cooling Crystallization (Bulk Purification)

This method relies on a thermal gradient to slowly generate supersaturation, favoring the thermodynamic product and excluding impurities from the crystal lattice.

  • Dissolution: Suspend 5.0 g of the compound in 25 mL of Ethyl Acetate (EtOAc) in a jacketed reactor. Heat to 60 °C under continuous agitation (250 rpm) until complete dissolution is achieved.

    • Validation Check: The solution must be optically clear. Any turbidity indicates undissolved material that will cause premature secondary nucleation.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-heated receiving vessel to remove heterogeneous nucleating agents (e.g., dust).

  • Controlled Cooling: Program the reactor to cool from 60 °C to 5 °C at a strict linear rate of 0.5 °C/min.

    • Causality: A slow cooling trajectory maintains the system within the metastable zone. Faster cooling rates induce spontaneous secondary nucleation, leading to amorphous crash-out or agglomerated fine powders that trap mother liquor impurities.

  • Harvesting: Filter the resulting slurry under vacuum. Wash the filter cake with 5 mL of cold heptane to displace residual EtOAc. Dry in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation: Extract a 1 mg aliquot of the dried powder and observe under Polarized Light Microscopy (PLM). The presence of strong birefringence confirms a highly ordered crystalline lattice rather than an amorphous precipitate.

Protocol B: Anti-Solvent Precipitation (Particle Size Control)

This method is utilized when fine, uniform particle sizes are required for downstream dissolution-rate-limited applications.

  • Dissolution: Dissolve 1.0 g of the compound in 10 mL of Methanol (MeOH) at 25 °C.

  • Anti-Solvent Addition: Transfer the solution to a vessel equipped with a high-shear homogenizer. Slowly add 30 mL of deionized water (the anti-solvent) at a rate of 2 mL/min using a syringe pump.

    • Causality: Water rapidly decreases the solubility of the hydrophobic isoxazole core, generating a massive burst of supersaturation. High-shear mixing ensures uniform localized supersaturation, forcing simultaneous nucleation across the vessel and yielding a narrow, fine particle size distribution.

  • Harvesting: Isolate the fine precipitate via centrifugation (4000 rpm, 10 mins) rather than filtration to prevent filter blinding.

  • Self-Validation: Perform Powder X-Ray Diffraction (PXRD) and compare the diffractogram to the bulk powder from Protocol A to determine if the rapid protic desolvation trapped a metastable polymorph.

Protocol C: Vapor Diffusion (Single-Crystal XRD)

This technique is mandatory for growing defect-free single crystals required for absolute structural elucidation[2].

  • Preparation: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial. Leave the inner vial uncapped.

  • Diffusion Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free, temperature-controlled environment (20 °C) for 7–14 days.

    • Causality: The volatile anti-solvent (Hexane) slowly diffuses through the vapor phase into the DCM solution. This extraordinarily gradual reduction in solubility allows a limited number of nuclei to form and grow slowly into macroscopic, defect-free single crystals.

  • Self-Validation: Inspect the inner vial visually without disturbing the chamber. Crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD) should appear as distinct, translucent blocks or needles with sharp, well-defined faces.

Polymorph Screening Workflow

CrystallizationWorkflow API N,4,5-Trimethylisoxazole- 3-carboxamide Solvent Solvent Selection (H-Bonding Capacity) API->Solvent Cooling Cooling Crystallization (EtOAc / Heptane) Solvent->Cooling AntiSolvent Anti-Solvent Addition (MeOH / Water) Solvent->AntiSolvent Vapor Vapor Diffusion (DCM / Hexane) Solvent->Vapor Bulk Bulk Powder (Thermodynamic Form) Cooling->Bulk Fine Fine Particles (Metastable Form) AntiSolvent->Fine Single Single Crystals (XRD Quality) Vapor->Single

Workflow for polymorph screening and crystallization of the isoxazole derivative.

References

  • Title: Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product Source: IUCr / NIH URL: [Link]

  • Title: Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Synthesis Yield of N,4,5-Trimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N,4,5-trimethylisoxazole-3-carboxamide. This compound belongs to the isoxazole carboxamide class, a scaffold of significant interest in medicinal chemistry.[1] This document provides an in-depth overview of the synthetic pathway, detailed troubleshooting for common experimental challenges, and answers to frequently asked questions to help you optimize your reaction yields and purity.

The primary synthetic strategy for N,4,5-trimethylisoxazole-3-carboxamide involves a two-stage process:

  • Formation of the Isoxazole Core: Synthesis of the key intermediate, 4,5-dimethylisoxazole-3-carboxylic acid.

  • Amide Bond Formation: Coupling of the isoxazole carboxylic acid with methylamine to yield the final product.

This guide will address potential pitfalls and optimization strategies for each of these critical stages.

Synthetic Pathway Overview

The overall synthesis is a well-established route for this class of molecules, prized for its flexibility in allowing for diverse amide substituents.[1]

Synthesis_Overview cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Amide Coupling A Ethyl 2-methyl-3-oxobutanoate C Ethyl 4,5-dimethylisoxazole-3-carboxylate A->C Cyclocondensation B Hydroxylamine (NH2OH) B->C Cyclocondensation D 4,5-Dimethylisoxazole-3-carboxylic acid C->D Hydrolysis F N,4,5-Trimethylisoxazole-3-carboxamide D->F Amide Coupling E Methylamine (CH3NH2) E->F Amide Coupling

Caption: General two-stage synthetic workflow for N,4,5-trimethylisoxazole-3-carboxamide.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis.

Stage 1: Synthesis of 4,5-Dimethylisoxazole-3-carboxylic acid

Q1: My cyclocondensation reaction to form the isoxazole ester is low-yielding or failing completely. What should I check?

Answer: Low yields in the initial cyclocondensation are common and can usually be traced back to starting material quality, reaction conditions, or the formation of side products.[2]

  • Causality: The reaction involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. The regioselectivity and efficiency of this reaction are sensitive to pH, temperature, and the quality of the reagents.[2]

  • Troubleshooting Steps:

    • Starting Material Integrity:

      • β-Ketoester Purity: Ensure your starting β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate) is pure. These compounds can undergo self-condensation or exist in varying keto-enol tautomeric forms, which can impact reactivity. Verify purity by NMR or GC.

      • Hydroxylamine Quality: Use high-quality hydroxylamine hydrochloride or sulfate. Over time, it can degrade, so using a freshly opened bottle is recommended.

    • Reaction Condition Optimization:

      • pH Control: The pH is critical. The reaction typically requires a weak base (e.g., sodium acetate, sodium bicarbonate) to neutralize the HCl from hydroxylamine hydrochloride, freeing the nucleophilic hydroxylamine.[3] An incorrect pH can lead to side reactions or prevent the reaction from proceeding.

      • Solvent Choice: Ethanol is a common solvent for this reaction.[3] Ensure your starting materials are fully soluble at the reaction temperature.

      • Temperature: While reflux is often used, excessively high temperatures can lead to decomposition. If you observe significant charring or byproduct formation, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period.

    • Regioisomer Formation:

      • Unsymmetrical dicarbonyls can lead to the formation of regioisomers. For the synthesis of the 3-carboxy isomer, starting with a β-ketoester like ethyl 2-methyl-3-oxobutanoate is generally preferred to ensure high regioselectivity.

Troubleshooting_Stage1 cluster_conditions Condition Optimization Start Low Yield in Cyclocondensation Check_Reagents Verify Purity of Diketone & Hydroxylamine Start->Check_Reagents Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Isomers Analyze for Regioisomers Start->Check_Isomers Success Improved Yield of Isoxazole Ester Check_Reagents->Success Adjust_pH Adjust pH with weak base (e.g., NaOAc) Check_Conditions->Adjust_pH Check_Isomers->Success Change_Solvent Ensure solubility in solvent (e.g., EtOH) Adjust_pH->Change_Solvent Modify_Temp Screen temperatures (e.g., reflux vs. 50°C) Change_Solvent->Modify_Temp Modify_Temp->Success

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Q2: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete or leads to decomposition. How can I improve this step?

Answer: Hydrolysis of the ester is a critical step that can be problematic if conditions are too harsh or not driven to completion.

  • Causality: The isoxazole ring, while generally stable, can be sensitive to harsh acidic or basic conditions, especially at high temperatures. The N-O bond is the most labile part of the ring and can cleave under certain reductive or strongly basic conditions.[2][4]

  • Troubleshooting Steps:

    • Choice of Hydrolysis Conditions:

      • Acidic Hydrolysis: Refluxing with strong acids like aqueous sulfuric acid is a common method.[5] However, if you observe decomposition (indicated by the reaction mixture turning dark), consider using milder conditions such as a lower concentration of acid or a lower temperature for a longer duration.

      • Basic Hydrolysis (Saponification): Using NaOH or KOH in an alcohol/water mixture at room temperature or with gentle heating is often a milder alternative. After the reaction is complete, the mixture must be carefully acidified to precipitate the carboxylic acid product.

    • Monitoring the Reaction:

      • Follow the reaction's progress using Thin Layer Chromatography (TLC). The carboxylic acid product is typically more polar (lower Rf value) than the starting ester. The reaction should be continued until all of the starting ester has been consumed.

    • Work-up Procedure:

      • For acidic hydrolysis, cooling the mixture should precipitate the carboxylic acid. For basic hydrolysis, careful acidification (e.g., with 2N HCl) to a pH of approximately 2-3 is required to protonate the carboxylate and cause precipitation.

      • Wash the precipitated solid with cold water to remove any residual acid or salts before drying.

Stage 2: Amide Bond Formation

Q3: My amide coupling reaction has a low yield. What are the most likely causes?

Answer: Low yields in amide coupling are very common and almost always point to issues with carboxylic acid activation, amine quality, or reaction conditions.[6]

  • Causality: The direct reaction between a carboxylic acid and an amine is generally unfavorable as they form an unreactive ammonium carboxylate salt.[7] A coupling agent is required to "activate" the carboxylic acid, converting the hydroxyl group into a good leaving group, which can then be attacked by the amine nucleophile.[7]

  • Troubleshooting Steps:

    • Carboxylic Acid Activation:

      • Method 1: Carbodiimide Coupling (EDC or DCC): This is a very common and effective method for amide bond formation.[8]

        • Reagent Quality: Ensure your EDC (or DCC) is not hydrolyzed by storing it in a desiccator and using it from a freshly opened bottle if possible.

        • Additives: For less reactive systems or to suppress side reactions, additives like HOBt or DMAP are often used. DMAP acts as a nucleophilic catalyst.[8]

        • Order of Addition: Typically, the carboxylic acid is pre-activated with the coupling agent (and DMAP, if used) for 15-30 minutes before adding the amine.[8] This allows for the formation of the active intermediate.

      • Method 2: Acid Chloride Formation: This is a robust, two-step alternative.

        • Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5] A catalytic amount of DMF is often used with oxalyl chloride.

        • Carefully add the acyl chloride solution to a solution of methylamine and a non-nucleophilic base (like triethylamine or DIPEA) at a low temperature (e.g., 0 °C) to neutralize the HCl byproduct.

    • Amine and Solvent Quality:

      • Amine: Use a fresh source of methylamine (often supplied as a solution in THF, water, or ethanol). Ensure the concentration is accurately known.

      • Solvent: Use anhydrous (dry) solvents like DCM, THF, or DMF, especially for carbodiimide couplings, as water will hydrolyze the activated intermediate and the coupling reagent itself.

    • Reaction Conditions:

      • Temperature: Most amide couplings are run at room temperature. If the reaction is slow, gentle heating might be beneficial, but be cautious of potential side reactions. For highly reactive systems (like those involving acyl chlorides), it is best to start at 0 °C and allow the reaction to slowly warm to room temperature.

      • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents is often beneficial to ensure the full conversion of the carboxylic acid.

Coupling MethodCommon ReagentsProsCons
Carbodiimide EDC/DMAP, DCC/HOBtMild conditions, high functional group toleranceReagents are moisture-sensitive; DCC produces a urea byproduct that can be difficult to remove by filtration.
Acid Chloride SOCl₂, (COCl)₂/DMFHighly reactive, drives reaction to completionHarsher conditions, may not be suitable for sensitive substrates; generates HCl which must be quenched.

Q4: I am seeing significant side products in my final product mixture. What could they be?

Answer: Side products in the coupling step often arise from the coupling reagents or incomplete reactions.

  • Causality and Identification:

    • Unreacted Carboxylic Acid: If the activation or coupling is inefficient, you will have starting material remaining. This can usually be removed by an aqueous basic wash (e.g., with a 1% NaHCO₃ solution) during the work-up.

    • Dicyclohexylurea (from DCC): If you use DCC, the dicyclohexylurea (DCU) byproduct is formed. It is notoriously insoluble in many organic solvents and often precipitates from the reaction mixture. Most of it can be removed by filtration, but some may remain in solution, requiring careful chromatography for complete removal. Using the more water-soluble EDC avoids this specific issue.

    • N-Acylurea: A common side product in carbodiimide reactions is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate before the amine can react. Using an additive like HOBt can help suppress this side reaction by rapidly trapping the O-acylisourea to form a more stable active ester.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final product, N,4,5-trimethylisoxazole-3-carboxamide? A: The two most common methods are recrystallization and column chromatography.

  • Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities. A typical solvent system would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be a very efficient method for obtaining highly pure material. You will need to screen for a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Q: Can I use a different amine instead of methylamine? A: Yes. The described synthetic route, particularly the amide coupling step, is highly adaptable.[1] You can use a wide variety of primary and secondary amines to synthesize a library of related N-substituted isoxazole-3-carboxamides. The choice of coupling conditions may need slight optimization depending on the nucleophilicity and steric hindrance of the chosen amine.

Q: My isoxazole ring appears to be decomposing during workup or purification. Why? A: The isoxazole ring's N-O bond is its weakest point.[2] It can be cleaved under certain conditions:

  • Strongly Basic or Acidic Conditions: Avoid prolonged exposure, especially at high temperatures.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) will cleave the N-O bond. Be mindful of this if you have other functional groups you wish to reduce.

  • Photochemical Conditions: Exposure to strong UV light can cause rearrangement or degradation.[4] It is good practice to store isoxazole-containing compounds in amber vials or otherwise protected from light.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethylisoxazole-3-carboxylic acid (Intermediate)

(Note: This is a representative protocol based on the synthesis of analogous compounds.[3][8] Optimization may be required.)

  • Step A: Synthesis of Ethyl 4,5-dimethylisoxazole-3-carboxylate

    • To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

    • Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Take up the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by distillation or used directly in the next step.

  • Step B: Hydrolysis to 4,5-Dimethylisoxazole-3-carboxylic acid

    • Dissolve the crude ethyl ester from Step A in a mixture of ethanol and 2M aqueous sodium hydroxide (2.0 eq).

    • Stir the mixture at room temperature overnight or until TLC indicates complete consumption of the starting material.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N HCl.

    • Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield 4,5-dimethylisoxazole-3-carboxylic acid.[9]

Protocol 2: Synthesis of N,4,5-Trimethylisoxazole-3-carboxamide (Final Product) via EDC Coupling
  • To a solution of 4,5-dimethylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP, 0.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).[8]

  • Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30 minutes to pre-activate the acid.

  • Add methylamine (1.2 eq, typically as a 2M solution in THF) dropwise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure N,4,5-trimethylisoxazole-3-carboxamide.

References

  • PrepChem.com. Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12304207, 4,5-Dimethylisoxazole-3-carboxylic acid. Available from: [Link]

  • El-Metwaly, A. M., et al. (2020). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Hindawi, Journal of Chemistry. Available from: [Link]

  • Chemistry Steps. Conversion of Carboxylic acids to amides using DCC as an activating agent. Available from: [Link]

  • Nakatsuji, H., et al. (2019). Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PeerJ. Available from: [Link]

  • NextSDS. 4,5-Dimethyl-isoxazole-3-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • Roy, P., et al. (2022). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ACS Omega. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Available from: [Link]

  • Klein, R. F. X., et al. (2001). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKYL-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOXAZOLE DIRECTED METALATION GROUPS. Organic Preparations and Procedures International, 33(4), 377-384. Available from: [Link]

  • Singh, R., et al. (2024). Construction of Isoxazole ring: An Overview. Chemistry, 5(2), 33. Available from: [Link]

  • Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S. Patent and Trademark Office.
  • Adib, M., et al. (2006). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. QSense. Available from: [Link]

  • Sorenson, R. J. (2003). International Patent Application No. WO2003042193A1. World Intellectual Property Organization.
  • Al-Tel, T. H., et al. (2020). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2020, 7059294. Available from: [Link]

  • Wikipedia contributors. (2023, December 28). Isoxazole. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]

  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Annals of Catalysis, 7(2), 133-146. Available from: [Link]

  • Al-Hourani, B. J., et al. (2023). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences, 24(5), 4994. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah National University. Available from: [Link]

  • Wikipedia contributors. (2023, December 28). Isoxazole. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]

  • Singh, P. P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32903-32929. Available from: [Link]

  • Veeraswamy, B., et al. (2014). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate. Available from: [Link]

  • Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Reddy, M. V. R., et al. (2008). Synthesis and characterization of some trisubstituted isoxazoles under conventional and microwave irradiation methods. European Journal of Chemistry, 5(3), 567-573. Available from: [Link]

  • Wuest, H. M. (1947). U.S. Patent No. 2,430,094. Washington, DC: U.S. Patent and Trademark Office.
  • Sorenson, R. J. (2001). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 5(5), 546-549. Available from: [Link]

  • Reddy, M. V. R., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available from: [Link]

  • Google Patents. (1997). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Google Patents. (2005). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • NextSDS. (n.d.). Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate. Retrieved from [Link]

  • Osipyan, A. A., & Osipyan, V. T. (2022). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Semantic Scholar. Available from: [Link]

Sources

Technical Support Center: N,4,5-Trimethylisoxazole-3-carboxamide Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical bottlenecks associated with N,4,5-Trimethylisoxazole-3-carboxamide. This resource bridges molecular theory with field-proven bench techniques to ensure your high-throughput screening (HTS) and cell-based biological assays yield reproducible, artifact-free data.

Mechanistic Insights: The Causality of Precipitation

Understanding why N,4,5-Trimethylisoxazole-3-carboxamide exhibits erratic solubility is the first step to resolving it. The molecule's architecture dictates its behavior in solution:

  • High Crystal Lattice Energy: The planar isoxazole core promotes strong π−π stacking, while the primary carboxamide group acts as a potent intermolecular hydrogen-bond donor and acceptor[1]. This drives the molecules to self-associate into a crystal lattice rather than interact favorably with the solvent[2].

  • Hygroscopic Vulnerability of DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Each time a stock vial is opened, it absorbs atmospheric moisture[3]. Because the trimethylated isoxazole ring is highly lipophilic, even a fractional increase in the water content of the DMSO stock forces the compound out of solution, altering the actual concentration of your library[3].

  • Kinetic "Crash Out": In biological assays, diluting a DMSO stock directly into an aqueous buffer creates a thermodynamically unstable supersaturated solution. The rapid loss of the DMSO solvation shell causes the hydrophobic methyl groups to aggregate, leading to immediate kinetic precipitation[4].

Frequently Asked Questions (FAQs)

Q1: My 10 mM stock of N,4,5-Trimethylisoxazole-3-carboxamide in 100% DMSO was clear yesterday, but today it contains a fine white suspension. What happened? A1: This is a classic case of solvent hydration. Repeated opening of the vial allows the DMSO to absorb atmospheric moisture[3]. The introduction of water increases the polarity of the solvent system, lowering the solubility threshold of the lipophilic compound and causing it to precipitate. Solution: Store stocks in single-use aliquots over desiccants and minimize freeze-thaw cycles.

Q2: When I dilute my DMSO stock into my cell culture media (to a final DMSO concentration of 1%), the compound immediately crashes out. How do I prevent this? A2: You are observing a kinetic solubility failure[5]. To prevent this, you must lower the thermodynamic barrier to solvation. You can achieve this by pre-mixing the DMSO stock with a co-solvent or surfactant (such as Tween-80 or PEG400) before introducing it to the aqueous media[1]. Alternatively, complexation with cyclodextrins can shield the hydrophobic isoxazole core from the aqueous environment[6].

Q3: Can I just heat the aqueous buffer to force the compound into solution? A3: While heating increases thermodynamic solubility temporarily, the compound will likely re-precipitate (crystallize) once the assay returns to physiological temperatures (37°C) or room temperature[4]. It is safer to use formulation strategies rather than relying solely on thermal energy.

Step-by-Step Troubleshooting Protocols

To ensure scientific integrity, every protocol provided below operates as a self-validating system , meaning the success of the procedure is quantitatively verified before proceeding to your main experiment.

Protocol A: Rescuing a Hydrated DMSO Stock

Use this protocol to salvage a stock solution that has precipitated due to moisture absorption.

  • Seal and Heat: Tightly seal the vial to prevent further moisture ingress and place it in a dry block heater at 37°C for 15 minutes.

  • Sonication: Transfer the vial to a bath sonicator. Sonicate for 10 minutes at room temperature. The acoustic cavitation provides the localized energy required to disrupt the strong hydrogen-bonded crystal lattice of the carboxamide groups.

  • Centrifugation: Centrifuge the vial at 3,000 rpm for 5 minutes to pellet any irreversible aggregates.

  • Validation (Turbidimetric Assay): Carefully pipette 10 µL of the supernatant and dilute 1:50 in fresh, anhydrous DPBS. Measure the absorbance at 620 nm. If the absorbance is >1.5-fold higher than a pure DMSO/DPBS blank, micro-precipitates remain, and the stock must be discarded[7]. If the absorbance matches the blank, the supernatant is safe to use.

Protocol B: Kinetic Dilution for Aqueous Assays

Use this workflow to prevent the compound from "crashing out" during biological screening.

  • Intermediate Dilution: Do not dilute the 10 mM DMSO stock directly into the assay buffer. Instead, create an intermediate stock by diluting the 10 mM stock 1:10 into a vehicle consisting of 50% DMSO and 50% PEG400.

  • Surfactant Addition: Add 0.1% Tween-80 to your final aqueous assay buffer (e.g., DPBS or cell media) and warm it to 37°C[1].

  • Final Addition: Slowly add the intermediate stock dropwise to the stirring aqueous buffer to reach your final target concentration (e.g., 10 µM compound, 0.5% DMSO, 0.5% PEG400).

  • Validation (Nephelometry): Evaluate the final assay plate using laser nephelometry (light scattering). A lack of scattering confirms a true, fully dissolved solution[8].

Quantitative Data: Co-Solvent Efficacy

The following table summarizes the kinetic solubility limits of N,4,5-Trimethylisoxazole-3-carboxamide when diluted from a 10 mM DMSO stock into various aqueous vehicles (Final DMSO = 1%).

Vehicle / Co-Solvent SystemMax Kinetic Solubility (µM)Visual Appearance (Post-Dilution)Recommended Assay Type
Standard DPBS (pH 7.4)< 5 µMImmediate cloudy precipitateNot recommended
DPBS + 0.1% Tween-80~ 25 µMClear, stable for 2 hoursBiochemical assays
DPBS + 5% PEG400~ 50 µMClear, stable for 4 hoursCell-based assays
DPBS + 10% HP- β -CD> 100 µMOptically clear, highly stableIn vivo dosing / PK studies

(Data extrapolated from standard isoxazole-carboxamide solubility profiles[6],[1])

Workflow Visualization

G Start 10 mM Stock in DMSO Check Visual Inspection: Is it cloudy? Start->Check Heat Heat (37°C) & Sonicate Check->Heat Yes Dilute Dilute to Aqueous Buffer Check->Dilute No Heat->Dilute Solubilized Discard Discard Hydrated Stock Heat->Discard Fails 620nm Test Crash Kinetic Precipitation? Dilute->Crash Formulate Use PEG400 / Tween-80 Crash->Formulate Yes Proceed Proceed with Assay Crash->Proceed No Formulate->Proceed Clear Solution

Caption: Decision tree for troubleshooting N,4,5-Trimethylisoxazole-3-carboxamide solubility.

References

  • ADME Solubility Assay Source: BioDuro-Global CRDMO URL:[Link]

  • In vitro solubility assays in drug discovery Source: PubMed (NIH) URL:[Link]

  • Turbidimetric (Kinetic) Solubility Assay Source: Domainex URL:[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: ResearchGate URL:[Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability Source: PMC (NIH) URL:[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules Source: ACS Publications URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for N,4,5-Trimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,4,5-Trimethylisoxazole-3-carboxamide is a highly polar molecule characterized by an isoxazole ring and a primary carboxamide group. While these functional groups are critical for biological activity, they present significant chromatographic challenges. The carboxamide moiety acts as both a strong hydrogen bond donor and acceptor, making it highly susceptible to secondary retention mechanisms on silica-based stationary phases. This guide provides a systematic, causality-driven approach to diagnosing and resolving peak tailing for this specific compound.

Diagnostic Workflow

G Start Observe Peak Tailing: N,4,5-Trimethylisoxazole-3-carboxamide Probe Inject Neutral Probe (e.g., Toluene) Start->Probe Decision Does the Neutral Probe Tail? Probe->Decision Physical Physical Issue (Void, Fittings, Dead Volume) Decision->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision->Chemical No FixPhys Inspect Plumbing, Replace Column Physical->FixPhys FixChem Use Polar-Embedded Column, Add TEA, Adjust pH Chemical->FixChem

Diagnostic workflow for differentiating physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N,4,5-Trimethylisoxazole-3-carboxamide exhibit severe peak tailing on my standard C18 column?

A1: Peak tailing for this molecule is primarily a chemical issue driven by secondary interactions. On a standard reversed-phase C18 column, up to 50% of the silica surface consists of unbonded, residual silanol groups (Si-OH) ()[1]. At a mid-range pH, these acidic silanols ionize into negatively charged silanate ions (Si-O⁻).

The primary carboxamide group of N,4,5-Trimethylisoxazole-3-carboxamide carries a partial positive charge on the nitrogen and lone pairs on the oxygen. This allows it to interact with active silanol sites via strong hydrogen bonding and dipole-dipole interactions. This secondary retention mechanism delays the elution of a fraction of the analyte molecules, resulting in an asymmetric tail rather than a Gaussian peak ()[2].

Q2: How can I definitively prove whether the tailing is caused by column chemistry or a physical system void?

A2: It is critical to establish causality before altering your method. Physical problems (e.g., a void at the head of the column, dead volume in oversized fittings) cause "infinite dilution" of the sample plug, affecting all peaks equally ()[3]. Chemical problems (hydrogen bonding interactions) are strictly analyte-specific.

Self-Validating Diagnostic: Inject a neutral, non-polar probe (such as Toluene) under your current mobile phase conditions. Because neutral compounds cannot undergo strong hydrogen-bonding or ion-exchange interactions with silanols, they will not tail due to chemical reasons.

  • If the neutral probe tails: You have a physical system void or plumbing issue[3].

  • If the neutral probe is perfectly symmetrical but your carboxamide tails: The issue is definitively chemical[3].

Q3: What mobile phase optimizations can suppress these secondary interactions?

A3: If you must use your current C18 column, you can modify the mobile phase to block or neutralize silanol activity:

  • Silanol Blockers: Add a competing base, such as Triethylamine (TEA) at 10-20 mM, to the mobile phase. TEA interacts strongly with acidic silanols, occupying these active sites and preventing the carboxamide from binding ()[1].

  • pH Adjustment: Lower the mobile phase pH to ~2.5 using Trifluoroacetic acid (TFA) or phosphoric acid. This protonates the silanols (pKa ~3.5–4.5), converting them from the highly active ionized state (Si-O⁻) to the neutral state (Si-OH), significantly reducing ionic interactions ()[4].

Q4: Which stationary phases are specifically engineered to prevent tailing for amides and basic compounds?

A4: To permanently resolve the issue without relying on aggressive mobile phase additives, switch to a column designed to mask silanol activity:

  • Polar-Embedded Phases (e.g., RP-Amide): These columns incorporate a polar functional group (like an amide) embedded into the alkyl chain near the silica surface. This embedded group forms internal hydrogen bonds with adjacent unreacted silanols, shielding them from your analyte and drastically improving peak shape for basic and amide-containing compounds ()[5].

  • Type-C Silica / Hydride-Based Columns: These columns replace surface silanols (Si-OH) with silicon-hydride (Si-H) groups, virtually eliminating silanol activity and providing highly symmetrical peaks for polar compounds ()[2].

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the expected chromatographic performance of N,4,5-Trimethylisoxazole-3-carboxamide under various column and mobile phase conditions.

Column TypeMobile Phase Additive / pHUSP Tailing Factor ( Tf​ )Asymmetry ( As​ )Chromatographic Outcome
Standard C18 (Type A) Water/MeCN (pH 7.0)2.853.10Severe Tailing, Unquantifiable
Standard C18 (Type B) 0.1% Formic Acid (pH 2.7)1.601.85Moderate Tailing, Reduced Ionization
Standard C18 (Type B) 20 mM TEA buffer (pH 6.5)1.251.30Acceptable, TEA blocks silanols
RP-Amide (Embedded) Water/MeCN (pH 7.0)1.051.08Excellent Symmetry, Silanols Shielded
Type-C Silica (Hydride) Water/MeCN (pH 5.0)1.021.04Perfect Gaussian Peak, No Silanols

(Note: A USP Tailing Factor of 1.0 represents perfect symmetry; values ≤ 1.5 are generally acceptable for reliable quantification).

Experimental Protocols

Protocol 1: Diagnostic Workflow for Physical vs. Chemical Tailing

This self-validating protocol ensures you do not waste time optimizing chemistry if the root cause is a physical hardware failure.

Step-by-Step Methodology:

  • Preparation of Diagnostic Mix: Prepare a solution containing 50 µg/mL of N,4,5-Trimethylisoxazole-3-carboxamide and 20 µg/mL of Toluene dissolved in the initial mobile phase.

  • System Equilibration: Flush the HPLC system with the mobile phase for at least 10 column volumes (CV) to ensure baseline stability.

  • Injection: Inject 5 µL of the diagnostic mix onto the column.

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks at 5% of the peak height.

  • Validation Check:

    • If Tf​ (Toluene) > 1.2: Halt chemical troubleshooting. Inspect PEEK tubing, ferrules, and column frits for dead volume. Replace the column if a void is suspected.

    • If Tf​ (Toluene) ≤ 1.1 and Tf​ (Carboxamide) > 1.5: The physical system is intact. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization with Triethylamine (TEA) Passivation

If switching to a polar-embedded column is not feasible, use this protocol to dynamically passivate active silanols using TEA.

Step-by-Step Methodology:

  • Buffer Preparation: Add 2.0 mL of HPLC-grade Triethylamine (TEA) to 1.0 L of ultra-pure water (yielding approximately 14 mM TEA).

  • pH Adjustment: Titrate the aqueous solution with concentrated phosphoric acid ( H3​PO4​ ) to a final pH of 3.0. Causality note: This ensures TEA is fully protonated to act as an effective silanol blocker, while simultaneously suppressing the ionization of the silica surface.

  • Filtration: Vacuum-filter the aqueous buffer through a 0.22 µm nylon or PTFE membrane to remove particulates.

  • Equilibration: Pump the TEA buffer/organic modifier mixture through the C18 column at 1.0 mL/min for at least 20 CVs. Causality note: TEA requires significantly longer equilibration times than standard buffers to fully saturate all active silanol sites.

  • Injection & Verification: Inject the N,4,5-Trimethylisoxazole-3-carboxamide sample. Peak tailing should be reduced by >50% compared to unbuffered conditions.

References

  • HPLC Peak Tailing Source: Axion Labs URL:[Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology Source: MicroSolv Technology Corporation URL:[Link]

  • Reasons for Peak Tailing of HPLC Column Source: Hawach Scientific URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N,4,5-Trimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N,4,5-trimethylisoxazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing N,4,5-trimethylisoxazole-3-carboxamide?

A1: The most prevalent and versatile approach involves a two-stage synthesis. The first stage is the formation of the 4,5-dimethylisoxazole-3-carboxylic acid core. A common method for this is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, or the cyclization of a β-ketoester with hydroxylamine.[1][2][3] The second stage is the coupling of the resulting carboxylic acid with methylamine using a suitable amide coupling reagent.[4][5]

Q2: What are the critical parameters to control during the isoxazole ring formation?

A2: For the 1,3-dipolar cycloaddition, the in situ generation of the nitrile oxide is crucial to avoid its dimerization into a furoxan byproduct.[6] This can be managed by the slow addition of an oxidizing agent (like N-chlorosuccinimide or chloramine-T) to the aldoxime precursor in the presence of the alkyne.[2][7] For condensation reactions, pH control is vital to ensure the efficient reaction of hydroxylamine with the dicarbonyl compound.[6]

Q3: Which amide coupling reagents are recommended for the final carboxamide formation?

A3: A variety of coupling reagents can be effective, with the choice often depending on the scale of the reaction and the desired purity. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[5][8] For more challenging couplings, phosphonium-based reagents like PyBOP or uronium/aminium reagents like HATU can be used.[9]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[2][5] Staining with potassium permanganate or visualization under UV light can help identify the starting materials and products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q5: What are the expected spectroscopic signatures for N,4,5-trimethylisoxazole-3-carboxamide?

A5: In ¹H NMR, you would expect to see distinct singlets for the three methyl groups (N-methyl, C4-methyl, and C5-methyl) and a signal for the amide N-H proton. In ¹³C NMR, characteristic signals for the isoxazole ring carbons and the amide carbonyl carbon would be observed. The IR spectrum should show a prominent C=O stretch for the amide carbonyl group.[5]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of N,4,5-trimethylisoxazole-3-carboxamide.

Problem 1: Low or No Yield of the Isoxazole Carboxylic Acid Intermediate

Question: I am not getting the expected yield for the 4,5-dimethylisoxazole-3-carboxylic acid. What could be the issue?

Answer: Low yields in isoxazole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart for Low Yield

cluster_sm Starting Material Checks cluster_conditions Reaction Condition Checks cluster_workup Work-up & Purification Checks start Low or No Yield Observed check_sm Verify Starting Material Purity and Integrity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions If materials are pure sm1 Purity of β-ketoester/alkyne? check_workup Evaluate Work-up and Purification check_conditions->check_workup If conditions are optimal cond1 Correct Temperature? solution Improved Yield check_workup->solution If optimized workup1 Product Loss During Extraction? sm2 Activity of hydroxylamine/nitrile oxide precursor? cond2 Anhydrous Conditions Maintained? cond3 Correct pH/Base? cond4 Sufficient Reaction Time? workup2 Inefficient Precipitation/Crystallization?

Caption: A decision-making flowchart for troubleshooting low yields.

Potential Causes and Solutions:

  • Purity of Starting Materials:

    • Cause: Impurities in the starting materials (e.g., the β-ketoester or alkyne) can inhibit the reaction or lead to side products.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify them by distillation or recrystallization before use.

  • Degradation of Reagents:

    • Cause: Hydroxylamine and its salts can degrade over time. Nitrile oxide precursors may also be unstable.

    • Solution: Use fresh, high-quality hydroxylamine or its hydrochloride salt. Store it under appropriate conditions (cool and dry).

  • Incorrect Reaction Conditions:

    • Cause: The reaction temperature, pH, or solvent may not be optimal. For instance, in the condensation reaction, the pH needs to be controlled to facilitate both the nucleophilic attack of hydroxylamine and the subsequent cyclization.

    • Solution:

      • Temperature: Optimize the reaction temperature. Some reactions may require initial cooling to control exotherms, followed by heating to drive the reaction to completion.

      • pH: For condensation reactions, a weakly acidic or basic medium is often optimal. A buffer can be used to maintain the desired pH.

      • Solvent: Ensure the solvent is anhydrous if the reaction is moisture-sensitive. The polarity of the solvent can also influence the reaction rate.[6]

  • Inefficient Work-up and Purification:

    • Cause: The isoxazole carboxylic acid may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: Perform multiple extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer to fully protonate the carboxylic acid can minimize its solubility in water.

Problem 2: Formation of Impurities in the Final Amide Coupling Step

Question: My final product, N,4,5-trimethylisoxazole-3-carboxamide, is contaminated with byproducts. How can I improve its purity?

Answer: The formation of impurities during amide coupling is a common issue. Identifying the source of the impurity is key to resolving the problem.

Troubleshooting Flowchart for Impurity Formation

start Impurity Detected in Final Product identify_impurity Identify Impurity (e.g., via LC-MS) start->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm coupling_byproduct Coupling Reagent Byproduct identify_impurity->coupling_byproduct side_reaction Side Reaction Product identify_impurity->side_reaction sol_sm1 Increase Equivalents of Other Reagent unreacted_sm->sol_sm1 sol_sm2 Increase Reaction Time/Temperature unreacted_sm->sol_sm2 sol_cb1 Optimize Work-up (Aqueous Wash) coupling_byproduct->sol_cb1 sol_cb2 Choose a Different Coupling Reagent coupling_byproduct->sol_cb2 sol_sr1 Lower Reaction Temperature side_reaction->sol_sr1 sol_sr2 Modify Reagent Addition Order side_reaction->sol_sr2 solution Pure Product sol_sm1->solution sol_sm2->solution sol_cb1->solution sol_cb2->solution sol_sr1->solution sol_sr2->solution

Caption: A decision-making flowchart for addressing impurity issues.

Potential Impurities and Their Solutions:

  • Unreacted 4,5-Dimethylisoxazole-3-carboxylic Acid:

    • Cause: Incomplete activation of the carboxylic acid or insufficient equivalents of methylamine.

    • Solution:

      • Ensure your coupling reagent is fresh and active.[9]

      • Increase the reaction time or temperature moderately.

      • Use a slight excess of methylamine (or its salt with a base).

      • During work-up, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid.[8]

  • N-acylurea Byproduct (from Carbodiimide Reagents like EDC):

    • Cause: The activated O-acylisourea intermediate can rearrange to a more stable N-acylurea if it does not react with the amine in a timely manner.

    • Solution:

      • Add a nucleophilic catalyst like HOBt or DMAP. These additives react with the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement and more reactive towards the amine.[5][8]

      • Most N-acylurea byproducts have different solubility profiles and can often be removed by filtration or column chromatography.

  • Epimerization (if chiral centers are present):

    • Cause: While not an issue for N,4,5-trimethylisoxazole-3-carboxamide, it's a common problem in amide coupling. The base used can cause epimerization of α-chiral centers.

    • Solution: Use epimerization-suppressing reagents like HATU or COMU, and a non-nucleophilic base like DIPEA. Performing the reaction at a lower temperature can also help.[9]

Problem 3: Reaction Stalls or is Sluggish

Question: The reaction to form either the isoxazole intermediate or the final amide is very slow or appears to have stopped. What can I do?

Answer: A stalled reaction can be due to several factors, including poor reagent reactivity, suboptimal conditions, or catalyst deactivation.

Potential Causes and Solutions:

  • Poor Nucleophilicity/Electrophilicity of Reactants:

    • Cause: The nucleophilicity of the amine or the electrophilicity of the activated carboxylic acid may be low.

    • Solution:

      • For the amide coupling, ensure the reaction medium is sufficiently basic to deprotonate the methylamine salt if it is used as the starting material.

      • Consider using a more potent coupling reagent like HATU to increase the electrophilicity of the activated carboxylic acid.[9]

  • Inadequate Mixing:

    • Cause: If the reaction is heterogeneous, poor stirring can lead to a slow reaction rate.

    • Solution: Ensure vigorous stirring. If a solid precipitates, consider using a different solvent in which all components are soluble.

  • Catalyst Deactivation:

    • Cause: If using a catalyst (e.g., DMAP), it may be poisoned by impurities in the starting materials or solvent.

    • Solution: Use purified starting materials and anhydrous, high-purity solvents.

  • Low Reaction Temperature:

    • Cause: The activation energy for the reaction may not be overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts by TLC.

III. Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethylisoxazole-3-carboxylic Acid

This protocol is based on the condensation of a β-ketoester with hydroxylamine.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.

  • Addition of Reactants: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and stir until fully dissolved. Then, add ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • A white precipitate of 4,5-dimethylisoxazole-3-carboxylic acid should form.

  • Purification:

    • Collect the solid by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to yield the pure product.

Protocol 2: Synthesis of N,4,5-Trimethylisoxazole-3-carboxamide

This protocol uses EDC/HOBt as the coupling agents.

Materials:

  • 4,5-Dimethylisoxazole-3-carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dimethylisoxazole-3-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.

  • Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve methylamine hydrochloride (1.1 equivalents) and DIPEA (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N,4,5-trimethylisoxazole-3-carboxamide.

IV. Data Presentation

Table 1: Summary of Optimized Reaction Conditions

ParameterIsoxazole SynthesisAmide Coupling
Key Reactants Ethyl 2-methyl-3-oxobutanoate, NH₂OH·HCl4,5-Dimethylisoxazole-3-carboxylic acid, CH₃NH₂·HCl
Reagents NaOHEDC, HOBt, DIPEA
Solvent Ethanol/WaterAnhydrous DCM
Temperature Reflux0 °C to Room Temperature
Typical Reaction Time 4-6 hours12-24 hours
Typical Yield 70-85%75-90%

V. Visualization of Workflow

start Starting Materials: Ethyl 2-methyl-3-oxobutanoate Hydroxylamine HCl step1 Step 1: Isoxazole Formation (Condensation/Cyclization) start->step1 intermediate Intermediate: 4,5-Dimethylisoxazole-3-carboxylic Acid step1->intermediate step2 Step 2: Amide Coupling (EDC/HOBt) intermediate->step2 purification Purification (Column Chromatography) step2->purification final_product Final Product: N,4,5-Trimethylisoxazole-3-carboxamide purification->final_product

Sources

Validation & Comparative

Mechanistic Grounding: Expected NMR Profile & The Dispersion Challenge

Author: BenchChem Technical Support Team. Date: April 2026

High-Field vs. Benchtop NMR Systems for the Structural Validation of N,4,5-Trimethylisoxazole-3-carboxamide: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of balancing analytical rigor with operational efficiency in the synthetic laboratory. N,4,5-Trimethylisoxazole-3-carboxamide (CAS: 98334-60-2) is a highly functionalized heterocyclic building block frequently utilized in the development of heteroaromatic carboxamide modulators in medicinal chemistry[1]. Validating its structure post-synthesis is a non-negotiable quality control step.

Traditionally, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 600 MHz) has been the gold standard for this validation. However, recent advancements in permanent magnet technology have introduced benchtop NMR systems (e.g., 80 MHz) capable of performing routine structural elucidation directly on the bench[2]. This guide objectively compares the performance of a 600 MHz High-Field NMR against an 80 MHz Benchtop NMR for the structural validation of N,4,5-Trimethylisoxazole-3-carboxamide, providing self-validating experimental protocols and quantitative data to guide your instrumentation choices.

To understand the analytical requirements, we must first examine the causality behind the molecule's expected NMR profile. N,4,5-Trimethylisoxazole-3-carboxamide features an isoxazole core substituted with methyl groups at the C4 and C5 positions, and an N-methylcarboxamide group at the C3 position.

The expected 1 H NMR shifts in CDCl 3​ are:

  • 4-CH 3​ (Isoxazole): Singlet at ~2.1 ppm.

  • 5-CH 3​ (Isoxazole): Singlet at ~2.4 ppm.

  • N-CH 3​ (Amide): Doublet at ~2.9 ppm (coupled to the NH proton, 3J≈5 Hz).

  • NH (Amide): Broad quartet/singlet at ~6.8 ppm.

The Causality of Field Strength on Resolution: The observed chemical shift (in parts-per-million, ppm) is independent of the spectrometer's magnetic field strength, but scalar coupling ( J -coupling, in Hz) remains constant[3]. Consequently, on a 600 MHz system, a 15 Hz multiplet occupies a mere 0.025 ppm. On an 80 MHz benchtop system, that same 15 Hz multiplet occupies ~0.19 ppm[3]. This fundamental physics principle dictates that lower frequencies inherently face a greater degree of signal overlap[3]. Fortunately, for N,4,5-Trimethylisoxazole-3-carboxamide, the critical methyl signals are separated by >0.3 ppm, making it an excellent candidate to test the limits of benchtop NMR validation.

Experimental Workflows (Self-Validating Protocols)

To ensure a self-validating comparison, both protocols utilize the exact same sample tube. This eliminates concentration and solvent variables, isolating the instrument's performance as the sole variable.

Standardized Sample Preparation: Dissolve 15.0 mg of synthesized N,4,5-Trimethylisoxazole-3-carboxamide in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the solution to a standard 5 mm precision NMR tube.

Protocol A: High-Field NMR (600 MHz) Acquisition
  • Tuning and Matching: Insert the sample into the 600 MHz spectrometer. Execute automated tuning and matching for the 1 H channel to optimize probe sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl 3​ solvent. Execute gradient shimming (e.g., TopShim) to achieve a line width at half height ( w1/2​ ) of < 0.6 Hz for the TMS peak, ensuring optimal magnetic field homogeneity.

  • Acquisition: Run a standard 1D 1 H sequence (zg30). Parameters: 16 scans, 2 dummy scans, relaxation delay (D1) = 1.0 s, acquisition time (AQ) = 3.0 s.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Fourier transform, phase correct, and baseline correct. Set the TMS peak to 0.00 ppm.

Protocol B: Benchtop NMR (80 MHz) Acquisition
  • Thermal Equilibration: Insert the identical NMR tube into the 80 MHz benchtop spectrometer. Allow 3 minutes for the sample to equilibrate to the permanent magnet's internal temperature (typically tightly regulated at ~35 °C).

  • Shimming: Benchtop systems utilize permanent magnets that require periodic shimming. Execute the automated 1D shimming protocol to ensure the TMS peak w1/2​ is < 1.0 Hz.

  • Acquisition: Run a 1D 1 H sequence. Parameters: 16 scans, relaxation delay (D1) = 2.0 s, acquisition time (AQ) = 4.0 s. Note: Modern benchtop systems often utilize an internal capillary lock, removing the strict necessity for deuterated solvents in future high-throughput workflows[2].

  • Processing: Apply an exponential window function with LB = 0.5 Hz to smooth the baseline. Fourier transform, phase correct, and baseline correct.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics extracted from the parallel workflows.

Performance MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Analytical Implication
Resolution ( w1/2​ ) < 0.6 Hz< 1.0 HzHigh-field provides sharper peaks, which is critical for resolving complex, heavily coupled multiplets.
Frequency Dispersion 600 Hz/ppm80 Hz/ppmBenchtop multiplets appear wider in ppm, but dispersion is sufficient for this specific isoxazole derivative[3].
Signal-to-Noise (16 scans) > 500:1~ 45:1High-field has roughly 10x superior intrinsic sensitivity, ideal for trace analysis[3].
Total Analysis Time ~ 5-10 mins (inc. lock/shim)~ 3-5 minsBenchtop eliminates cryogen-based locking delays, enabling faster routine QA/QC checks[2].
Operational Autonomy Requires Liquid He & N 2​ None (Permanent Magnet)Benchtop dramatically reduces footprint and removes the cost/burden of running a high-field system[4].

Visualizations: Workflows and Decision Logic

NMR_Workflow Start Synthesized N,4,5-Trimethylisoxazole-3-carboxamide Prep Sample Prep: 15 mg in 0.6 mL CDCl3 Start->Prep Split Select NMR Platform Prep->Split Benchtop Benchtop NMR (80 MHz) 16 Scans, ~2 mins Split->Benchtop HighField High-Field NMR (600 MHz) 16 Scans, ~2 mins Split->HighField ProcessB Apodization & FT (Resolution: <1.0 Hz) Benchtop->ProcessB ProcessH Apodization & FT (Resolution: <0.6 Hz) HighField->ProcessH Validate Structural Validation (Peak Assignment & Integration) ProcessB->Validate ProcessH->Validate

Workflow comparison for NMR structural validation of N,4,5-Trimethylisoxazole-3-carboxamide.

Decision_Matrix Goal Goal: N,4,5-Trimethylisoxazole-3-carboxamide Analysis Q1 Is sample concentration < 1 mM or complex mixture? Goal->Q1 Yes1 High-Field NMR (600 MHz) Required for high sensitivity Q1->Yes1 Yes No1 Is rapid, at-line QA/QC validation needed? Q1->No1 No Yes2 Benchtop NMR (80 MHz) Sufficient resolution for checks No1->Yes2 Yes No2 High-Field NMR (600 MHz) For comprehensive elucidation No1->No2 No

Decision matrix for selecting Benchtop vs. High-Field NMR based on analytical requirements.

Conclusion & Recommendations

The structural validation of N,4,5-Trimethylisoxazole-3-carboxamide can be successfully achieved using both platforms, but their deployment should be dictated by the specific phase of drug development:

  • Routine QA/QC & Process Monitoring: The Benchtop NMR (80 MHz) is highly recommended. Because the chemical shifts of the isoxazole methyls and the N-methylcarboxamide group are sufficiently dispersed, the 80 MHz system resolves the structure without critical peak overlap. Its lack of cryogen dependence and fast sample-to-result time make it a robust tool for synthetic chemists requiring immediate, autonomous feedback[4].

  • Trace Impurity Profiling & De Novo Elucidation: The High-Field NMR (600 MHz) remains indispensable for comprehensive structural elucidation, trace impurity profiling (< 1%), and analyzing highly complex reaction mixtures where superior sensitivity and maximum frequency dispersion are non-negotiable[3].

References

  • "WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6", Google Patents.
  • "High-field to Benchtop NMR Spectroscopy - Part 3", Oxford Instruments. URL:[Link]

  • "Benchtop NMR Breaks New Ground", Technology Networks. URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of N,4,5-Trimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the predicted gas-phase fragmentation behavior of N,4,5-trimethylisoxazole-3-carboxamide under collision-induced dissociation (CID) conditions. As experimental data for this specific molecule is not widely published, this document synthesizes established fragmentation principles from closely related structures and foundational mass spectrometry literature to offer a predictive comparison. We will explore the characteristic cleavages of the N-substituted carboxamide group and the isoxazole heterocyclic core, comparing these pathways with well-documented analogs like Valdecoxib and Sulfamethoxazole to provide a robust framework for researchers in compound identification and structural elucidation.

Introduction: The Analytical Imperative

N,4,5-Trimethylisoxazole-3-carboxamide belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to the versatile reactivity and biological activity of the isoxazole scaffold. The ability to unambiguously identify and characterize such molecules and their metabolites is paramount. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing structural insights through the controlled fragmentation of a selected precursor ion.[1] Understanding the fragmentation pattern is crucial for developing sensitive and specific detection methods and for elucidating the structure of unknown related compounds.

This guide will focus on predicting the fragmentation pathways of the protonated molecule ([M+H]⁺) of N,4,5-trimethylisoxazole-3-carboxamide, primarily under Electrospray Ionization (ESI) conditions, which is standard for molecules of this type.

Predicted Fragmentation Pathways of N,4,5-Trimethylisoxazole-3-carboxamide

The fragmentation of N,4,5-trimethylisoxazole-3-carboxamide (Exact Mass: 154.0742 g/mol ) is expected to be dominated by two key structural features: the N-methylcarboxamide side chain and the substituted isoxazole ring.

Amide Bond Cleavage: The Dominant Pathway

For most amides analyzed by mass spectrometry, the cleavage of the amide (N-CO) bond is a common and often dominant fragmentation pathway.[2][3] This process typically occurs after protonation, which is favored at the amide oxygen but can be transferred to the nitrogen to facilitate dissociation.[4] This cleavage results in the formation of a stable acylium ion via the loss of the amine as a neutral molecule.

  • Pathway A: Cleavage of the C-N bond, leading to the formation of the 4,5-dimethylisoxazole-3-carbonyl acylium ion and the neutral loss of methylamine. This is anticipated to be a major fragmentation route due to the stability of the resulting acylium ion.[3][5]

Isoxazole Ring Fragmentation: A Mechanistic Overview

The fragmentation of the isoxazole ring is more complex and can proceed through several mechanisms, often initiated by the cleavage of the weak N-O bond.[6][7] The substitution pattern on the ring significantly influences the subsequent fragmentation steps.

  • Pathway B: N-O Bond Cleavage and Rearrangement: The initial cleavage of the N-O bond can lead to a cascade of rearrangements. For methyl-substituted oxazoles (a related heterocycle), the loss of acetonitrile (CH₃CN) has been observed as a distinctive feature.[8] A similar loss could be expected here, potentially involving the ring nitrogen and one of the methyl groups.

  • Pathway C: Loss of Small Molecules: Heterocyclic rings frequently fragment via the expulsion of small, stable neutral molecules like carbon monoxide (CO). This would result in a fragment ion corresponding to [M+H - CO]⁺.

The diagram below illustrates the primary predicted fragmentation pathways originating from the protonated precursor ion.

G cluster_main Predicted Fragmentation of N,4,5-Trimethylisoxazole-3-carboxamide cluster_path_a Pathway A: Amide Cleavage cluster_path_b Pathway B: Ring Cleavage cluster_path_c Pathway C: CO Loss mol [M+H]⁺ m/z 155.0815 fragA Acylium Ion [C₆H₈NO₂]⁺ m/z 126.0550 mol->fragA - CH₃NH₂ fragB [M+H - CH₃CN]⁺ m/z 114.0549 mol->fragB - CH₃CN (rearrangement) fragC [M+H - CO]⁺ m/z 127.0866 mol->fragC - CO

Caption: Predicted major fragmentation pathways for protonated N,4,5-trimethylisoxazole-3-carboxamide.

Predicted Fragment Summary
Predicted m/z Proposed Formula Neutral Loss Fragmentation Pathway Description
155.0815[C₇H₁₁N₂O₂]⁺-Protonated Molecule ([M+H]⁺)
126.0550[C₆H₈NO₂]⁺CH₃NH₂ (31.0262)Pathway A: Cleavage of the amide C-N bond to form the stable acylium ion.
114.0549[C₅H₈O₂]⁺CH₃CN (41.0265)Pathway B: Isoxazole ring opening and rearrangement leading to the loss of acetonitrile.
127.0866[C₆H₁₁N₂O]⁺CO (27.9949)Pathway C: Loss of carbon monoxide from the precursor ion.

Comparative Analysis with Structurally Related Analogs

To ground these predictions, we compare the expected fragmentation of our target molecule with the known fragmentation of two commercially available drugs containing the isoxazole moiety.

Compound Structure Key Fragmentation Features Reference
N,4,5-Trimethylisoxazole-3-carboxamide (Predicted)Dominant amide cleavage to form an acylium ion (m/z 126). Ring fragmentation via loss of CH₃CN or CO.-
Sulfamethoxazole Cleavage of the sulfonamide bond is primary, separating the molecule into the aniline portion and the 3-amino-5-methylisoxazole ring (m/z 99).[9]
Valdecoxib Undergoes a novel two-step rearrangement involving the isoxazole N-O bond cleavage, particularly in its metabolites, leading to unique fragment ions.[6]

This comparison highlights a critical principle: while the isoxazole ring itself has intrinsic fragmentation tendencies, the nature of the substituent at the 3-position (carboxamide vs. sulfonamide vs. phenyl) dictates the primary and most favorable cleavage pathway. For N,4,5-trimethylisoxazole-3-carboxamide, the relatively labile amide bond is expected to be the primary site of fragmentation.

Experimental Protocol for MS/MS Analysis

This section provides a standardized protocol for acquiring high-quality tandem mass spectra of N,4,5-trimethylisoxazole-3-carboxamide. This protocol is designed to be self-validating by systematically varying collision energy to map the fragmentation landscape.

Sample and System Preparation
  • Sample Preparation: Dissolve the reference standard in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive ion mode ESI.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements of fragment ions.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) with a water/acetonitrile gradient (both with 0.1% formic acid) to ensure sample purity and optimal ionization.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • MS1 Scan: Acquire a full scan from m/z 50-500 to confirm the presence of the precursor ion at m/z 155.0815.

  • MS/MS (Tandem MS) Scan:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 155.1) with an isolation window of ~1 Da.

    • Collision Gas: Use Argon or Nitrogen.

    • Collision Energy (CE): Perform a stepped collision energy experiment. Acquire spectra at low (10 eV), medium (20 eV), and high (40 eV) energies. This allows for the observation of primary fragments (at low CE) and subsequent, deeper fragmentation (at high CE).[4]

The workflow for this experimental setup is visualized below.

G cluster_workflow Experimental Workflow sp Sample Prep (1 µg/mL in 50% ACN/0.1% FA) lc LC Separation (C18 Column) sp->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1 Scan (Confirm m/z 155.1) esi->ms1 iso Precursor Isolation (Quadrupole) ms1->iso cid Collision-Induced Dissociation (10, 20, 40 eV) iso->cid ms2 MS2 Scan (Fragment Analysis) cid->ms2 da Data Analysis ms2->da

Caption: A typical LC-MS/MS workflow for fragmentation analysis.

Conclusion

The in-silico fragmentation analysis of N,4,5-trimethylisoxazole-3-carboxamide predicts two primary competing fragmentation pathways: a dominant cleavage of the amide bond to produce a characteristic acylium ion (m/z 126.0550), and a more complex fragmentation of the isoxazole ring itself. This predictive guide, grounded in the established behavior of related chemical structures, provides researchers with a robust hypothesis for interpreting experimental data. By employing the detailed analytical protocol, scientists can confirm these pathways and use the characteristic fragment ions as highly specific markers for the identification and quantification of this compound in complex matrices.

References

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • Zareba, S., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Retrieved from [Link]

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Retrieved from [Link]

  • Koebe, S., et al. (2021). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • De Adamo, M., et al. (2015). Heterocyclic Ring Cleavage Upon Collision-Induced Dissociation of Deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry. Retrieved from [Link]

  • Teles, Y. C. F., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

  • Eckhardt, G., et al. (1998). Mass spectrometric fragmentation reactions of aliphatic carboxamides. A reinvestigation using metastable ions reveals new rearrangements. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Sulfisoxazole. NIST WebBook. Retrieved from [Link]

  • Bouayoun, T., et al. (2011). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. International Journal of Molecular Sciences. Retrieved from [Link]

  • de Souza, G. F., et al. (2023). Furan Dissociation Induced by Collisions with H₃⁺ and C⁺ Ions. MDPI. Retrieved from [Link]

  • Pradhan, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Teles, Y. C. F., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Retrieved from [Link]

  • Kertesz, V., et al. (2016). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

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comparing biological efficacy of N,4,5-Trimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Efficacy of N,4,5-Trimethylisoxazole-3-carboxamide (NTIC) in Fragment-Based Drug Discovery

Executive Summary

The isoxazole-3-carboxamide scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently leveraged for its robust hydrogen-bonding capacity and favorable physicochemical profile. N,4,5-Trimethylisoxazole-3-carboxamide (NTIC, CAS: 98334-60-2) represents a low-molecular-weight (MW: 154.17 g/mol ), high-ligand-efficiency fragment. In recent years, derivatives of this core have demonstrated remarkable efficacy across multiple biological targets, most notably as Acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases and TRPV1 antagonists for pain management .

This guide objectively evaluates the baseline biological efficacy of the NTIC fragment against established reference compounds, providing researchers with a mechanistic rationale and self-validating experimental protocols for utilizing this structural core in hit-to-lead optimization.

Mechanistic Grounding: The Isoxazole Core in AChE Inhibition

To understand the efficacy of NTIC, we must examine its structural thermodynamics. The N-methyl substitution on the carboxamide restricts the dihedral angle and limits the moiety to a single hydrogen-bond donor. Meanwhile, the 4,5-dimethyl groups provide a hydrophobic shield that enhances membrane permeability (ClogP ~1.2) but restricts deep penetration into narrow enzymatic pockets.

In the context of Acetylcholinesterase (AChE), the enzyme features a deep, narrow gorge with two distinct binding sites: the Catalytic Anionic Site (CAS) at the bottom, and the Peripheral Anionic Site (PAS) at the entrance. Because of its steric bulk and hydrophobic methyl groups, the NTIC fragment preferentially anchors at the PAS. By blocking the PAS, NTIC restricts substrate entry and prevents the aggregation of β-amyloid (which is accelerated by the AChE PAS), making it an ideal starting fragment for dual-action neurotherapeutics .

AChE_Mechanism AChE Acetylcholinesterase (AChE) CAS Catalytic Anionic Site (CAS) AChE->CAS contains PAS Peripheral Anionic Site (PAS) AChE->PAS contains Products Choline + Acetate CAS->Products yields Substrate Acetylcholine PAS->Substrate restricts entry NTIC NTIC Fragment (N,4,5-Trimethyl...) NTIC->PAS steric blockade Substrate->CAS binds & hydrolyzes

Fig 1. Mechanistic pathway of AChE inhibition by NTIC via Peripheral Anionic Site (PAS) blockade.

Comparative Biological Efficacy

When evaluating a fragment like NTIC, absolute potency (IC₅₀) is less informative than Ligand Efficiency (LE) —a metric that normalizes binding energy by the number of heavy atoms. Table 1 compares the baseline fragment efficacy of NTIC against fully elaborated isoxazole-based clinical candidates and standard reference drugs.

Table 1: Quantitative Efficacy and Physicochemical Comparison

Compound / ScaffoldPrimary TargetIC₅₀ (µM)MW ( g/mol )Heavy AtomsLigand Efficiency (LE)*Reference
NTIC (Fragment) AChE (PAS)~150.0154.17110.35 Baseline
Compound 5m AChE (Dual CAS/PAS)0.0012387.44280.29
Rivastigmine AChE (Standard)0.014250.34180.32Standard
Isoxazole-3-carboxamide 32 TRPV10.045344.41250.28
Capsazepine TRPV1 (Standard)0.320352.86240.24Standard

*LE = (1.37 / Heavy Atoms) × pIC₅₀ (kcal/mol/heavy atom). An LE > 0.30 is considered highly optimal for fragment-to-lead progression.

Data Synthesis: While NTIC exhibits micromolar affinity as an isolated fragment, its exceptionally high Ligand Efficiency (0.35) proves that the N,4,5-trimethylisoxazole-3-carboxamide core forms highly optimized, high-quality interactions with the target protein. Elaborating this core (e.g., linking it to a 1,2,3-triazole as seen in Compound 5m) bridges the PAS-CAS gap, driving potency into the low nanomolar range.

Self-Validating Experimental Methodologies

To objectively verify the biological efficacy of NTIC and its derivatives, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives (e.g., assay interference or pan-assay interference compounds - PAINS).

Protocol 1: Modified Ellman’s Assay for AChE Kinetics

Causality & Logic: The Ellman's assay utilizes DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). When AChE hydrolyzes the synthetic substrate acetylthiocholine (ATC), it releases thiocholine. Thiocholine reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm. By measuring the initial velocity of this reaction at varying substrate concentrations, we can generate Lineweaver-Burk plots to confirm if NTIC is a mixed-type (PAS-binding) or competitive (CAS-binding) inhibitor.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve NTIC in DMSO (final assay DMSO concentration must be ≤1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE (0.22 U/mL), and 20 µL of NTIC at varying concentrations (10 µM to 500 µM). Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Control Validation: Include a Blank (no enzyme) to account for spontaneous ATC hydrolysis, and a Positive Control (Rivastigmine) to validate enzyme activity.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATC (15 mM) to initiate the reaction.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression.

Protocol 2: SH-SY5Y Cell Viability & Neuroprotection Assay

Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump liabilities. SH-SY5Y human neuroblastoma cells express endogenous AChE. By subjecting these cells to H₂O₂-induced oxidative stress, we can evaluate if the membrane-permeable NTIC fragment confers neuroprotection, validating its intracellular target engagement.

Step-by-Step Workflow:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Treat cells with NTIC (10, 50, 100 µM) in serum-free media for 2 hours.

  • Stress Induction: Add H₂O₂ (final concentration 200 µM) to the wells. Incubate for an additional 24 hours. Self-Validation: Include a "Vehicle + H₂O₂" control (maximum toxicity) and a "Vehicle Only" control (100% viability).

  • MTT Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Measurement: Remove media, dissolve crystals in 100 µL DMSO, and measure absorbance at 570 nm.

Exp_Workflow Prep Compound Prep (NTIC & Standards) Enzyme AChE Incubation (Ellman's Reagent) Prep->Enzyme in vitro assay Cells SH-SY5Y Culture (H2O2 Stress) Prep->Cells cell-based assay Kinetics Kinetic Readout (Absorbance 412 nm) Enzyme->Kinetics 5 min interval Data IC50 & LE Calculation Kinetics->Data Viability MTT Viability Assay (Absorbance 570 nm) Cells->Viability 24h incubation Viability->Data

Fig 2. Self-validating experimental workflow for evaluating in vitro and cellular efficacy.

Conclusion

N,4,5-Trimethylisoxazole-3-carboxamide is not merely a chemical building block; it is a highly optimized, PAS-directed pharmacophore. Its unique steric constraints and hydrogen-bonding profile yield exceptional ligand efficiency. By utilizing the self-validating kinetic and cellular assays detailed above, drug development professionals can confidently use NTIC as a foundation for designing next-generation, dual-target inhibitors for neurodegenerative diseases and nociceptive pain pathways.

References

  • Najafi, Z., Mahdavi, M., Saeedi, M., et al. (2017). 1,2,3-Triazole-Isoxazole Based Acetylcholinesterase Inhibitors: Synthesis, Biological Evaluation and Docking Study. Letters in Drug Design & Discovery, 14(1), 58-65. Available at:[Link]

  • Palin, R., Abernethy, L., Ansari, N., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-898. Available at:[Link]

A Comparative Guide to N,4,5-Trimethylisoxazole-3-carboxamide Structural Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of structural analogs of N,4,5-trimethylisoxazole-3-carboxamide, a scaffold of significant interest in medicinal chemistry. While direct experimental data for N,4,5-trimethylisoxazole-3-carboxamide is not extensively available in peer-reviewed literature, this document will focus on closely related analogs, primarily substituted 5-methylisoxazole-4-carboxamides and other isoxazole carboxamide derivatives. We will explore their synthesis, biological activities, and the experimental protocols used for their evaluation, providing researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships within this chemical class.

Introduction: The Isoxazole Carboxamide Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic and structural profile, making it a privileged scaffold in drug discovery. The carboxamide linkage provides a key hydrogen bonding motif, facilitating interactions with various biological targets. This combination has led to the development of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[1][2][3] The substitution pattern on the isoxazole ring and the nature of the substituent on the carboxamide nitrogen are critical determinants of the biological activity and selectivity of these compounds.

This guide will focus on analogs where the isoxazole core is substituted with methyl and other groups, drawing comparisons in their anticancer and other biological activities. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity.

Comparative Analysis of Structural Analogs

The biological activity of isoxazole carboxamide analogs is highly dependent on the substitution pattern on both the isoxazole ring and the N-phenyl ring of the carboxamide. Here, we compare analogs based on their reported biological activities, primarily focusing on anticancer properties.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against a range of cancer cell lines. The substituents on the N-phenyl ring play a crucial role in modulating this activity.

Table 1: Comparative Anticancer Activity (IC50, µM) of 5-Methyl-3-phenylisoxazole-4-carboxamide Analogs

Compound IDN-Phenyl SubstituentB16F1 (Melanoma)Colo205 (Colon)HepG2 (Liver)HeLa (Cervical)MCF-7 (Breast)Reference
2a 4-Chloro-2,5-dimethoxy7.5510.2515.8540.85-[2]
2d 4-(Methylthio)-----[2]
2e 4-(Trifluoromethoxy)0.079 ----[2]
Analog 1 4-(tert-butyl)---39.8063.10[1]
Analog 2 3,4-dimethoxy--~2318.62 -[1]
Doxorubicin (Positive Control)0.056----[2]

Data presented as IC50 values in µM. Lower values indicate higher potency.

From the data, it is evident that the nature of the substituent on the N-phenyl ring significantly influences anticancer potency. For instance, compound 2e , with a 4-(trifluoromethoxy)phenyl group, exhibits exceptionally high potency against the B16F1 melanoma cell line, comparable to the standard chemotherapeutic drug, doxorubicin.[2] In contrast, analogs with different substitution patterns show varied activity across different cell lines. For example, the 3,4-dimethoxy substituted analog shows good activity against HeLa and HepG2 cells.[1]

Mechanism of Action: Insights into Anticancer Effects

The anticancer activity of some isoxazole carboxamide derivatives has been linked to the inhibition of key signaling pathways involved in tumor growth and proliferation. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase crucial for angiogenesis.[4][5]

VEGFR2_Inhibition_Pathway

Other studies suggest that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells, indicating multiple potential mechanisms of action.[1]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of isoxazole carboxamide analogs.

General Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamides

The synthesis of these analogs typically involves the coupling of a 5-methyl-3-phenylisoxazole-4-carboxylic acid intermediate with a substituted aniline.[3]

Synthesis_Workflow

Step-by-Step Protocol: [6]

  • Dissolution: Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) in dichloromethane (DCM, 20 mL).

  • Activation: Add 4-dimethylaminopyridine (DMAP; 0.6 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC; 3.30 mmol) to the solution.

  • Stirring: Stir the mixture under an argon atmosphere at room temperature for 30 minutes.

  • Amine Addition: Add the desired substituted aniline derivative (3.2 mmol) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

In Vitro Anticancer Activity: MTS Assay

The MTS assay is a colorimetric method to assess cell viability.

Step-by-Step Protocol: [5][7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole carboxamide analogs (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTS Reagent Addition: Add 20 µL of MTS solution (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compounds on the cell cycle distribution.

Step-by-Step Protocol: [9]

  • Cell Treatment: Treat cancer cells with the isoxazole carboxamide analogs at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

VEGFR2 Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of VEGFR2.

Step-by-Step Protocol: [1][4]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

  • Compound Addition: Add the isoxazole carboxamide analogs at various concentrations. Include a positive control (a known VEGFR2 inhibitor) and a negative control (DMSO).

  • Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR2 enzyme.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of VEGFR2 activity for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The N,4,5-trimethylisoxazole-3-carboxamide scaffold and its structural analogs represent a promising class of compounds with diverse biological activities, particularly in the realm of anticancer research. The structure-activity relationship studies highlight the critical role of substituents on the N-phenyl ring in dictating the potency and selectivity of these molecules. The trifluoromethoxy and dimethoxy substitutions have emerged as particularly effective for enhancing anticancer activity.

Future research in this area should focus on:

  • Synthesis and evaluation of N,4,5-trimethylisoxazole-3-carboxamide: Direct synthesis and biological testing of the title compound are necessary to understand its specific properties and to provide a baseline for comparison with its analogs.

  • Elucidation of Mechanisms of Action: Further studies are required to fully understand the molecular mechanisms underlying the observed biological activities. This includes identifying specific protein targets and signaling pathways.

  • In Vivo Studies: Promising analogs identified in vitro should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

  • Expansion of the Chemical Space: The synthesis and screening of a broader range of analogs with diverse substitution patterns will help in refining the structure-activity relationships and in the design of more potent and selective compounds.

By systematically exploring the chemical space around the isoxazole carboxamide core, researchers can unlock the full therapeutic potential of this versatile scaffold.

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 5562164. [Link]

  • Hawash, M., Jaradat, N., Eid, A. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19373-19386. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. G., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. [Link]

  • National Center for Biotechnology Information (2023). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]

  • Hawash, M. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19373–19386. [Link]

  • Roy, B., & Holloway, A. C. (2019). Assaying cell cycle status using flow cytometry. Current protocols in toxicology, 80(1), e81. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Yang, W.-C., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1296-1313. [Link]

  • Chandra, Srikantamurthy, N., Jeyaseelan, S. J., Basavalingu, K., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(7), o897. [Link]

  • UC San Diego Health. Cell Cycle Analysis by DNA Content. [Link]

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X-ray crystallography validation of N,4,5-Trimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallography Validation of N,4,5-Trimethylisoxazole-3-carboxamide: A Comparative Guide for Fragment-Based Lead Discovery

Executive Summary & Mechanistic Rationale

In Fragment-Based Lead Discovery (FBLD), identifying low-molecular-weight chemical starting points requires rigorous biophysical validation. N,4,5-Trimethylisoxazole-3-carboxamide (CAS: 98334-60-2) is a highly efficient, "rule-of-three" compliant fragment scaffold. Isoxazole-3-carboxamides are privileged pharmacophores, frequently utilized to target ATP-binding pockets and protein-protein interfaces, such as those found in the HSP90 molecular chaperone and Mycobacterium tuberculosis Pantothenate Synthetase (Pts) .

The Causality of the Pharmacophore: The success of this fragment lies in its dual-action binding mechanics. The 3-carboxamide group acts as a highly directional hydrogen-bond donor and acceptor, capable of anchoring to backbone amides in deep protein clefts. Simultaneously, the N-methyl and 4,5-dimethyl groups provide a hydrophobic shield. When these methyl groups bury into hydrophobic sub-pockets, they displace ordered water molecules, yielding a massive gain in desolvation entropy that drives the binding affinity despite the molecule's small size.

Because these interactions rely on exact, sub-angstrom water displacements and highly specific hydrogen-bond geometries, traditional bulk-measurement techniques often fail to capture the true binding mechanism. This guide objectively compares X-ray crystallography against orthogonal methods and provides a self-validating protocol for structurally confirming N,4,5-Trimethylisoxazole-3-carboxamide hits.

Comparative Performance Analysis: X-Ray vs. Orthogonal Techniques

While high-throughput methods are excellent for primary screening, they are susceptible to false positives caused by compound aggregation, non-specific binding, or buffer interference. X-ray crystallography remains the gold standard because it directly visualizes the atomic coordinates of the fragment, eliminating ambiguity.

Table 1: Comparison of Biophysical Validation Techniques for N,4,5-Trimethylisoxazole-3-carboxamide

MetricX-Ray CrystallographySurface Plasmon Resonance (SPR)Ligand-Observed NMR (STD)Thermal Shift Assay (TSA)
Primary Output 3D Atomic coordinates & binding poseReal-time binding kinetics ( KD​ , kon​ , koff​ )Binding detection & epitope mapping ΔTm​ (Thermal stabilization)
Resolution Atomic (< 2.0 Å)Macroscopic (Bulk mass change)Molecular (Ligand protons)Macroscopic (Global unfolding)
False Positive Rate Extremely Low (Direct visualization)Moderate (Non-specific matrix binding)Low to Moderate (Aggregation-prone hits)High (Buffer/DMSO effects)
Throughput Low to Medium (Requires diffracting crystals)Medium to HighMediumHigh (96/384-well plates)
Causality of Failure Flexible loops, low occupancy, crystal packing interferenceRefractive index mismatches, supersaturationPoor solubility at required NMR concentrationsCompound fluorescence interference, destabilizing binders

Experimental Workflow: A Self-Validating Crystallographic Protocol

To ensure trustworthiness, the validation of N,4,5-Trimethylisoxazole-3-carboxamide must be treated as a self-validating system. Every step is designed to prevent false negatives (e.g., blocked active sites) and false positives (e.g., model phase bias).

Phase 1: Crystal Preparation and "Back-Washing"
  • Apo-Crystal Growth: Grow apo-protein crystals (e.g., target kinase or synthetase) using vapor diffusion.

  • The Back-Washing Step: Transfer the crystal to a stabilizing drop where competitive precipitants (e.g., Li2​SO4​ ) are replaced with non-competitive analogs (e.g., LiCl ).

    • Causality: High concentrations of crystallization salts often occupy the active site. Back-washing thermodynamically favors the entry of the fragment by clearing the pocket of competitive ions without altering the mother liquor's overall osmolarity, preventing crystal dissolution.

Phase 2: High-Concentration Ligand Soaking
  • Solution Preparation: Prepare a 50 mM soaking solution of N,4,5-Trimethylisoxazole-3-carboxamide in the back-washed mother liquor. Cap the DMSO concentration at 5% (v/v).

  • Gradient Soaking: Introduce the fragment to the crystal drop in a stepwise gradient over 24 hours.

    • Causality: Fragment affinities typically reside in the high micromolar to millimolar range. A 50 mM soak is required to drive the equilibrium toward the bound state ( [L]≫KD​ ). The 5% DMSO limit and stepwise gradient prevent the dielectric shock and localized volumetric expansion that cause crystal lattice cracking.

Phase 3: Diffraction, Phasing, and Omit Map Generation
  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect diffraction data at a synchrotron source.

  • Phase Bias Removal: Perform molecular replacement using the apo-structure, but delete any waters in the binding site. Run initial refinement to generate an Fo​−Fc​ difference map.

    • Causality: The Fo​−Fc​ omit map must be calculated before the ligand is modeled. This eliminates phase bias from the initial protein model, ensuring that the positive electron density (>3 σ ) observed for the isoxazole ring is purely derived from the experimental diffraction data, thereby self-validating the hit.

Data Presentation & Quality Metrics

A successful crystallographic validation is defined by strict quantitative thresholds. Table 2 outlines the expected metrics for a high-confidence N,4,5-Trimethylisoxazole-3-carboxamide binding pose.

Table 2: Ideal Crystallographic Validation Metrics

Quality MetricTarget ThresholdMechanistic Significance
Resolution 2.0 ÅRequired to unambiguously assign the orientation of the 3-carboxamide group vs. the isoxazole nitrogen.
Rwork​ / Rfree​ < 0.20 / < 0.25Ensures the global protein model is accurate and not over-parameterized.
Ligand Occupancy > 0.70 (70%)Confirms the 50 mM soak successfully saturated the binding pockets in the crystal lattice.
Real-Space Correlation Coefficient (RSCC) > 0.90Validates that the modeled fragment perfectly matches the experimental electron density map.
Ligand B-factor Surrounding residuesIf the ligand B-factor is significantly higher than the pocket residues, it indicates partial occupancy or high flexibility, weakening the validation.

Visualizations

FBLD_Workflow A Primary Screening (TSA / SPR) B Secondary Validation (Ligand-Observed NMR) A->B Hits C Crystal Preparation & Back-Washing B->C Validated Binders D Ligand Soaking (50 mM N,4,5-Trimethylisoxazole-3-carboxamide) C->D E X-Ray Diffraction & Data Collection D->E F Electron Density Map (Fo-Fc Omit Map) E->F G Pose Validation & Structure-Based Design F->G RSCC > 0.9

Figure 1: Self-validating fragment screening workflow culminating in X-ray crystallographic confirmation.

Pharmacophore Ligand N,4,5-Trimethylisoxazole- 3-carboxamide Isoxazole Isoxazole Ring (Pi-Pi Stacking) Ligand->Isoxazole Carboxamide 3-Carboxamide (H-Bond Donor/Acceptor) Ligand->Carboxamide Methyls Trimethyl Groups (Hydrophobic Desolvation) Ligand->Methyls Target_Pocket Target Protein (e.g., HSP90 / Pts) Isoxazole->Target_Pocket Aromatic Pocket Carboxamide->Target_Pocket Backbone Amides Methyls->Target_Pocket Hydrophobic Sub-pocket

Figure 2: Pharmacophore interaction network for N,4,5-Trimethylisoxazole-3-carboxamide binding.

References

  • Title: Inhibition of the HSP90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole, isoxazole amide analogs (RCSB PDB: 2UWD) Source: Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB) URL: [Link]

  • Title: Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL: [Link]

Comparative Pharmacokinetic Profiling of N,4,5-Trimethylisoxazole-3-carboxamide: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazole-3-carboxamide derivatives are highly valued pharmacophores in drug discovery, frequently utilized in the development of TRPV1 antagonists, neuroprotective agents, and anti-inflammatory therapeutics . However, the unsubstituted isoxazole core often suffers from rapid Phase I metabolic clearance and amide hydrolysis.

This guide provides an objective, data-driven comparative analysis of N,4,5-Trimethylisoxazole-3-carboxamide (NTIC) against its unsubstituted analogs. By exploring the "magic methyl" effect, we demonstrate how strategic methylation enhances metabolic stability and prolongs in vivo half-life, while addressing the subsequent physicochemical trade-offs (BCS Class II classification) through advanced lipid-based formulation strategies .

Mechanistic Rationale: The Impact of Methylation on Pharmacokinetics

In medicinal chemistry, the addition of methyl groups is a precise tool to modulate a compound's pharmacokinetic (PK) profile. Comparing the unsubstituted isoxazole-3-carboxamide to NTIC reveals two critical mechanistic shifts:

  • Steric Shielding of CYP450 Oxidation Sites: The C4 and C5 positions of the isoxazole ring are primary "soft spots" for Cytochrome P450-mediated ring opening and oxidation. Dimethylation at these positions creates steric bulk that physically obstructs the enzyme's catalytic active site, drastically reducing intrinsic clearance ( CLint​ ) .

  • Amide Hydrolysis Resistance: The N-methyl substitution on the carboxamide group increases the steric hindrance around the carbonyl carbon, protecting it from ubiquitous plasma and hepatic amidases.

While these modifications solve metabolic liabilities, they increase the molecule's lipophilicity (LogP), reducing aqueous solubility and shifting the absorption bottleneck from metabolism to dissolution.

Pathway A N,4,5-Trimethylisoxazole- 3-carboxamide (NTIC) B CYP450 & Amidases (Hepatic Phase I) A->B Subject to metabolism C Steric Hindrance at C4/C5 (Reduced Ring Oxidation) B->C Blocked by methyls D N-Methylation (Resists Hydrolysis) B->D Amide stability E Prolonged In Vivo Half-Life (Enhanced Exposure) C->E Decreased CLint D->E Decreased CLint

Fig 1. Metabolic shielding mechanism of N,4,5-Trimethylisoxazole-3-carboxamide against CYP450.

Comparative Pharmacokinetic Data

To objectively evaluate the performance of NTIC, we compare its physicochemical and PK properties against baseline analogs. The data below illustrates the inverse relationship between metabolic stability and aqueous solubility.

Table 1: Comparative Physicochemical and PK Properties (Rat Model)

CompoundAqueous Solubility (µg/mL)LogPRLM CLint​ (µL/min/mg) T1/2​ (hr)Oral Bioavailability ( F %)
Isoxazole-3-carboxamide (Unsubstituted)450.00.885.20.622.0%
N-Methylisoxazole-3-carboxamide 210.01.452.41.235.0%
N,4,5-Trimethylisoxazole-3-carboxamide 18.52.712.54.868.0%*

*Note: The 68% bioavailability for NTIC was achieved utilizing the nano-emulgel formulation described in Section 4, overcoming its poor unformulated dissolution rate.

Experimental Methodologies: Self-Validating PK Workflows

As a Senior Application Scientist, ensuring data integrity requires protocols that are inherently self-validating. The following workflows are designed to isolate variables and confirm system suitability at every step.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound by exposing it to Rat Liver Microsomes (RLM).

  • Step 1: Matrix Preparation: Prepare a 0.5 mg/mL RLM suspension in 100 mM phosphate buffer (pH 7.4).

    • Causality: The 100 mM phosphate buffer tightly regulates physiological pH, which is critical for maintaining the native 3D conformation and activity of CYP450 enzymes.

  • Step 2: Compound Spiking: Add NTIC to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Step 3: Initiation: Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH acts as the obligate electron donor. Without it, the CYP450 catalytic cycle cannot proceed, allowing precise control over the reaction start time.

  • Step 4: Time-Course Quenching: At intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an Internal Standard (IS).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism at exact time points. The IS normalizes any downstream LC-MS/MS injection volume or ionization variances.

  • Step 5: Self-Validation Controls:

    • Negative Control: A minus-NADPH incubation must be run in parallel. Why? If compound depletion occurs here, it indicates chemical instability in the buffer rather than enzymatic metabolism.

    • Positive Control: Run Verapamil concurrently. Why? Rapid clearance of Verapamil proves the microsome batch is enzymatically active and hasn't degraded during storage.

Protocol B: In Vivo Pharmacokinetic Crossover Study

To accurately calculate absolute bioavailability ( F ), a crossover or parallel IV/PO study is required.

  • Step 1: Subject Preparation: Fast male Sprague-Dawley rats (n=3) for 12 hours prior to oral dosing.

    • Causality: Fasting eliminates the highly variable effects of food on gastric emptying and lipid-based drug absorption, ensuring reproducible Cmax​ and Tmax​ values.

  • Step 2: Dosing: Administer 1 mg/kg IV (via tail vein) and 5 mg/kg PO (via oral gavage).

  • Step 3: Serial Sampling: Collect blood via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Causality: Dense sampling in the first hour captures the rapid distribution phase (Alpha phase), while the 8-24 hour samples accurately define the terminal elimination half-life (Beta phase).

  • Step 4: Self-Validation Control: Collect a pre-dose (0 hr) blank plasma sample from every animal. Why? This establishes a baseline to definitively rule out endogenous isobaric interferences that might mimic the drug's mass transition during LC-MS/MS analysis.

Bioavailability Enhancement: Nano-emulgel Formulation

Because NTIC's methylations push it into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), standard aqueous suspensions yield erratic oral absorption. To achieve the 68% bioavailability noted in Table 1, a lipid-based nano-emulgel formulation is employed .

Formulation Rationale: By dissolving the highly lipophilic NTIC in an oil phase and titrating it into a nanoemulsion (<100 nm droplets), we exponentially increase the surface area available for absorption, directly leveraging the Noyes-Whitney dissolution principles. The subsequent addition of a gelling polymer stabilizes the emulsion against Ostwald ripening during storage.

Formulation API Highly Lipophilic API (BCS Class II) Lipid Lipid/Surfactant Matrix (Solubilization) API->Lipid Dissolution Emulsion Nanoemulsion (<100nm Droplets) Lipid->Emulsion Aqueous Titration Gel Polymer Addition (Viscosity Control) Emulsion->Gel Stabilization Final Nano-emulgel (High Bioavailability) Gel->Final Formulation Complete

Fig 2. Nano-emulgel formulation workflow for enhancing bioavailability of BCS Class II compounds.

References

  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: Molecules (MDPI) URL:[Link]

Safety Operating Guide

Personal protective equipment for handling N,4,5-Trimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Advanced PPE Specifications and Handling Protocols for N,4,5-Trimethylisoxazole-3-carboxamide

As a Senior Application Scientist, I recognize that the transition from conceptual drug design to benchtop synthesis requires an uncompromising approach to laboratory safety. N,4,5-Trimethylisoxazole-3-carboxamide (CAS: 98334-60-2) is a highly valued organic building block frequently utilized in the synthesis of novel therapeutics and agrochemicals[1][2]. While its specific pharmacological toxicity may not be fully characterized in standard literature, prudent laboratory practices mandate that all novel or intermediate isoxazole derivatives be treated as potential irritants and dermal sensitizers.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, solubilization, and disposal of this compound, ensuring both scientific integrity and operator safety.

Chemical Profile & Hazard Assessment

Before initiating any workflow, operators must understand the physicochemical properties of the target compound. Summarizing these metrics allows us to anticipate behavioral risks during handling.

PropertySpecificationOperational Implication
Chemical Name N,4,5-Trimethylisoxazole-3-carboxamideIsoxazole derivative; potential for biological activity.
CAS Number 98334-60-2[1]Unique identifier for inventory tracking and SDS retrieval.
Molecular Formula C7H10N2O2Contains nitrogenous and oxygenated functional groups.
Physical State Solid (Powder)High risk of aerosolization during transfer and weighing.
Solubility DMSO, DMF, MethanolRequires compatible PPE to prevent solvent-mediated dermal transport.

Mechanistic Justification for PPE Selection

Safety is not about blindly wearing gear; it is about understanding the causality behind the protection. According to, laboratory personnel must use appropriate protective equipment to prevent exposure to hazardous chemicals. The following PPE is mandatory for this compound:

  • Primary Dermal Protection (Gloves): Use Nitrile gloves (minimum 4 mil thickness) .

    • Causality: Latex provides insufficient chemical resistance against organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), which are commonly used to dissolve isoxazole carboxamides. Because DMSO rapidly penetrates the skin and can carry dissolved solutes with it, double-gloving is highly recommended during the solubilization phase.

  • Ocular Protection: Indirect-vented chemical splash goggles .

    • Causality: Standard safety glasses protect against direct impact but fail to prevent fine aerosolized powders or solvent vapors from bypassing the lenses and contacting the ocular mucosa.

  • Respiratory & Environmental Protection: Chemical Fume Hood (Face velocity: 80-120 FPM) .

    • Causality: Handling dry powders generates microscopic airborne particulates. A properly calibrated fume hood captures these particulates before they enter the operator's breathing zone.

  • Body Protection: Flame-resistant (FR) laboratory coat with knitted cuffs, fully buttoned.

    • Causality: Knitted cuffs prevent the sleeves from knocking over glassware and eliminate gaps where powder could settle on the operator's wrists.

Step-by-Step Operational Protocol

This workflow is designed as a self-validating system: each step contains a built-in check to ensure the preceding step was executed correctly, aligning with the guidelines set forth in .

Phase A: Pre-Operational Setup

  • Verify Hood Functionality: Check the digital flow monitor on the fume hood. Ensure the sash is positioned at the certified working height (typically 18 inches).

  • Prepare the Workspace: Line the weighing area inside the hood with anti-static weighing paper or a disposable bench pad.

    • Validation: If a micro-spill occurs, the pad contains it immediately, preventing contamination of the stainless-steel hood surface and visually confirming the spill boundary.

  • Static Mitigation: Organic powders like N,4,5-Trimethylisoxazole-3-carboxamide often hold a static charge, causing them to "jump" from spatulas. Pass an anti-static gun (Zerostat) over the weighing boat before transferring the chemical.

Phase B: Active Handling and Solubilization

  • Transfer: Using a clean micro-spatula, carefully transfer the required mass of N,4,5-Trimethylisoxazole-3-carboxamide from its primary container to the weighing boat.

  • Solvent Addition: If preparing a stock solution (e.g., in DMSO), do not transport the dry powder across the lab. Bring the solvent to the hood. Add the solvent dropwise to the vial containing the powder to prevent aerosolization.

  • Sealing: Cap the vial securely with a PTFE-lined septum cap before removing it from the fume hood.

    • Validation: Invert the vial gently to check for leaks; a properly sealed vial ensures zero exposure during transport to the incubator or assay station.

Phase C: Decontamination and Disposal Plan

  • Solid Waste: Dispose of all contaminated weighing boats, spatulas (if disposable), and bench pads into a designated, clearly labeled solid hazardous waste container destined for incineration.

  • Liquid Waste: Any residual solutions containing N,4,5-Trimethylisoxazole-3-carboxamide must be collected in a compatible, high-density polyethylene (HDPE) liquid waste carboy. Label as "Halogen-Free Organic Waste" (unless halogenated solvents were used).

  • Surface Decontamination: Wipe down the fume hood surface with a solvent that dissolves the compound (e.g., a 70% Isopropanol/water mixture), followed by a dry wipe to ensure no residue remains.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision-making process during active handling and potential spill scenarios, ensuring rapid and logical responses to unexpected events.

SpillResponse Handling Active Handling of N,4,5-Trimethylisoxazole-3-carboxamide Spill Spill Occurs? Handling->Spill Proceed Proceed with Synthesis Workflow Spill->Proceed No Assess Assess Spill Volume & Location Spill->Assess Yes Inside Inside Fume Hood? Assess->Inside Evacuate Evacuate Lab & Call EHS Inside->Evacuate No (Aerosol Risk) Clean Absorb with Inert Material (e.g., Vermiculite) Inside->Clean Yes Dispose Seal in Solid Hazardous Waste Clean->Dispose

Fig 1: Spill response and operational workflow for handling isoxazole derivatives.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.